5-Bromo-2-chloropyridin-3-OL
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-2-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDIPLHFSIUSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587790 | |
| Record name | 5-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286946-77-8 | |
| Record name | 5-Bromo-2-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its specific substitution pattern offers multiple points for further functionalization. This guide provides a comprehensive overview of a plausible multi-step synthesis for this compound, complete with detailed experimental protocols and expected outcomes based on analogous reactions.
Proposed Synthetic Pathway
The most logical and efficient proposed route for the synthesis of this compound commences with the commercially available 2-amino-3-hydroxypyridine. The synthesis involves two key transformations: a Sandmeyer reaction to replace the amino group with a chloro substituent, followed by a regioselective bromination.
The overall proposed synthetic scheme is as follows:
An In-depth Technical Guide to 5-Bromo-2-chloropyridin-3-ol (CAS Number: 286946-77-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative with the CAS number 286946-77-8. This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its unique substitution pattern, featuring a hydroxyl group and two different halogen atoms on the pyridine ring, provides multiple reactive sites for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a yellow substance.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position.[1] This arrangement of functional groups makes it a versatile intermediate in synthetic chemistry.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 286946-77-8 | [2] |
| Molecular Formula | C₅H₃BrClNO | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C=NC(=C1O)Cl)Br | [2] |
| InChI | InChI=1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | [2] |
| Physical State | Solid | |
| Appearance | Yellow Solid | [1] |
| Melting Point | 182-183°C | [1] |
| Boiling Point (Predicted) | 338.1±37.0°C | [1] |
| Density (Predicted) | 1.908±0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.54±0.10 | [1] |
Synthesis
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis route for this compound.
General Experimental Considerations (based on similar syntheses[3]):
-
Bromination: The starting material, such as an aminopyridine derivative, can be brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for example, 0°C.
-
Diazotization: The resulting amino-bromo-chloropyridine can then undergo a diazotization reaction. This is commonly achieved by treating the amine with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (e.g., -30°C). This forms a diazonium salt intermediate.
-
Hydrolysis/Substitution: The diazonium group can then be replaced by a hydroxyl group through hydrolysis, which may involve heating the reaction mixture. The exact conditions would need to be optimized to favor the formation of the 3-hydroxy isomer.
It is important to note that the synthesis of halogenated pyridines can result in a mixture of isomers, and purification by methods such as column chromatography is often necessary to isolate the desired product.[3]
Applications in Drug Discovery and Development
The primary documented application of this compound is as a key intermediate in the synthesis of Vadadustat .[4] Vadadustat is an orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which is in development for the treatment of anemia associated with chronic kidney disease.[5][6]
The synthesis of Vadadustat involves multiple steps where the reactive sites on the this compound ring are modified to build the final complex structure of the drug.
Conceptual Workflow for the Utilization of this compound in Vadadustat Synthesis:
Caption: Conceptual workflow of Vadadustat synthesis from this compound.
Biological Activity and Signaling Pathways
There is limited publicly available information on the specific biological activity of this compound itself. Its primary role appears to be as a synthetic intermediate. However, as a precursor to Vadadustat, it contributes to the formation of a molecule that modulates the hypoxia-inducible factor (HIF) signaling pathway.
The HIF Signaling Pathway and Vadadustat's Mechanism of Action:
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.
In hypoxic conditions or in the presence of a PHD inhibitor like Vadadustat, HIF-α is not hydroxylated and can translocate to the nucleus. In the nucleus, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the DNA, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).
Caption: Simplified HIF signaling pathway and the mechanism of action of Vadadustat.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published, general characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a signal for the hydroxyl proton. The chemical shifts and coupling constants would be influenced by the positions of the bromine, chlorine, and hydroxyl substituents.
-
¹³C NMR: The carbon NMR spectrum would show five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to the electronegative halogen and oxygen atoms appearing at characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (208.44 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern would be observed for the molecular ion and fragment ions.
Safety Information
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 3) |
| Danger | H301: Toxic if swallowed |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the promising drug candidate Vadadustat. Its versatile reactivity, stemming from the presence of multiple functional groups, makes it an important tool for medicinal chemists. Further research into the direct biological activities of this compound and the development of optimized synthetic protocols could expand its applications in organic synthesis and drug discovery. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its acute toxicity.
References
- 1. This compound (286946-77-8) for sale [vulcanchem.com]
- 2. This compound | C5H3BrClNO | CID 16748106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 4. CN105837502A - Synthesis method of Vadadustat - Google Patents [patents.google.com]
- 5. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 5-Bromo-2-chloropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-chloropyridin-3-ol. Due to the limited availability of experimental data for this specific compound, this guide leverages predicted spectroscopic data and established analytical methodologies for analogous halogenated pyridinols. The information herein is intended to serve as a robust resource for the characterization of this and structurally related molecules.
Chemical Structure and Properties
This compound is a halogenated pyridinol with the chemical formula C₅H₃BrClNO. Its structure consists of a pyridine ring substituted with a bromine atom at position 5, a chlorine atom at position 2, and a hydroxyl group at position 3.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | - |
| Molecular Weight | 208.44 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 286946-77-8 | - |
Spectroscopic Data (Predicted)
The following sections present the predicted spectroscopic data for this compound, which are essential for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 1H | OH |
| ~8.10 | Doublet | 1H | H-6 |
| ~7.65 | Doublet | 1H | H-4 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~155 | C-3 |
| ~145 | C-2 |
| ~140 | C-6 |
| ~125 | C-4 |
| ~110 | C-5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron impact (EI) ionization is expected to produce a molecular ion peak and characteristic fragment ions. The isotopic pattern resulting from the presence of bromine and chlorine will be a key diagnostic feature.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 207, 209, 211 | High | [M]⁺ (Molecular ion) |
| 179, 181, 183 | Moderate | [M-CO]⁺ |
| 128, 130 | Moderate | [M-Br]⁺ |
| 172, 174 | Moderate | [M-Cl]⁺ |
| 99 | Moderate | [M-Br-CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the aromatic pyridine ring.
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3100 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~1200 | Strong | C-O stretch (phenol) |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Medium | C-Cl stretch |
| 600-500 | Medium | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV-Vis spectrum of this compound in a polar solvent like ethanol is expected to show absorption maxima characteristic of a substituted pyridinol.
Table 6: Predicted UV-Vis Absorption Data for this compound (Solvent: Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~210 | High | π → π |
| ~280 | Medium | π → π |
| ~310 | Low | n → π* |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound could involve the halogenation of 2-chloropyridin-3-ol.
Protocol:
-
Starting Material: 2-chloropyridin-3-ol.
-
Brominating Agent: N-Bromosuccinimide (NBS).
-
Solvent: A suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Procedure: a. Dissolve 2-chloropyridin-3-ol in the chosen solvent. b. Add N-Bromosuccinimide portion-wise to the solution at room temperature with stirring. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with a solution of sodium thiosulfate. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.
NMR Spectroscopy
Protocol for Sample Preparation and Analysis:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. c. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
¹H NMR Analysis: a. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. b. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d. Process the data with appropriate apodization and Fourier transformation. e. Reference the spectrum to the residual solvent peak.
-
¹³C NMR Analysis: a. Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer. b. Use a proton-decoupled pulse sequence. c. Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm). d. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR. e. Process and reference the spectrum similarly to the ¹H NMR spectrum.
Mass Spectrometry
Protocol for Electron Impact (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Data Analysis: a. Identify the molecular ion peak cluster, considering the isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). b. Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., CO, Br, Cl).
IR Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: a. Apply pressure to ensure good contact between the sample and the crystal. b. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). c. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Analysis: a. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. b. Compare the obtained spectrum with the predicted data and literature values for similar compounds.
UV-Vis Spectroscopy
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: a. Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol) of a known concentration (e.g., 1 mg/mL). b. Prepare a series of dilutions from the stock solution to find an optimal concentration that gives absorbance values within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Data Acquisition: a. Use a quartz cuvette with a 1 cm path length. b. Record a baseline spectrum with the pure solvent. c. Record the UV-Vis spectrum of the sample solution over a wavelength range of 200-400 nm.
-
Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax). b. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualization of Workflows
The following diagrams illustrate the logical flow of the structure elucidation process.
Caption: Overall workflow for the structure elucidation of this compound.
Caption: Logical relationship for interpreting spectroscopic data.
This guide provides a foundational framework for the structural elucidation of this compound. Researchers can adapt and build upon these predicted data and protocols for their specific analytical needs.
An In-depth Technical Guide to 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloropyridin-3-ol, a key intermediate in the synthesis of pharmaceuticals and other advanced materials.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C5H3BrClNO | [1][2][3] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| CAS Number | 286946-77-8 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | 182-183°C | [1] |
| Boiling Point (Predicted) | 338.1±37.0°C | [1] |
| Density (Predicted) | 1.908±0.06 g/cm³ | [1] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are proprietary and typically found within patent literature, a general synthetic approach can be outlined based on common organic chemistry principles for the functionalization of pyridine rings. A plausible synthetic route is visualized in the workflow diagram below. The synthesis generally involves the controlled halogenation and hydroxylation of a pyridine precursor.
General Synthesis Workflow:
-
Starting Material: A suitable pyridine derivative is chosen as the starting material.
-
Bromination: The pyridine ring is first brominated at the 5-position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst.
-
Chlorination: Following bromination, a chlorine atom is introduced at the 2-position. This can be accomplished through various chlorinating agents, with the choice depending on the specific reactivity of the substrate.
-
Hydroxylation: The final step is the introduction of a hydroxyl group at the 3-position. This may be achieved through a nucleophilic substitution reaction or other methods of aromatic hydroxylation.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield pure this compound.
Visualized Synthesis Pathway
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: Conceptual synthesis workflow for this compound.
This guide provides foundational information for professionals working with this compound. For detailed synthetic procedures, it is recommended to consult specialized chemical synthesis literature and patents.
References
Technical Guide: Solubility of 5-Bromo-2-chloropyridin-3-ol in Organic Solvents for Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the methodologies for determining the solubility of 5-Bromo-2-chloropyridin-3-ol in various organic solvents, a critical parameter in pharmaceutical research and development. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust framework for its experimental determination and computational prediction.
Introduction to Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the field of drug development. The solubility of an active pharmaceutical ingredient (API) in different solvents influences its bioavailability, formulation, and purification processes. For a compound like this compound, which serves as a potential building block in medicinal chemistry, understanding its solubility profile in a range of organic solvents is paramount for its effective utilization in synthesis, crystallization, and formulation studies.
Organic solvents play a crucial role in various stages of drug development, from serving as reaction media to being used in purification techniques like chromatography and crystallization. The "like dissolves like" principle suggests that this compound, a polar molecule, will exhibit higher solubility in polar solvents. However, precise quantitative data is essential for process optimization and regulatory submissions.
Data Presentation: A Framework for Solubility Determination
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |
| Alcohols | Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | ||||
| Isopropanol | 25 | Shake-Flask | ||||
| Ketones | Acetone | 25 | Shake-Flask | |||
| Methyl Ethyl Ketone | 25 | Shake-Flask | ||||
| Esters | Ethyl Acetate | 25 | Shake-Flask | |||
| Ethers | Tetrahydrofuran (THF) | 25 | Shake-Flask | |||
| Diethyl Ether | 25 | Shake-Flask | ||||
| Hydrocarbons | Toluene | 25 | Shake-Flask | |||
| Hexane | 25 | Shake-Flask | ||||
| Amides | Dimethylformamide (DMF) | 25 | Shake-Flask | |||
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
3.1. Principle
An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Standard laboratory glassware
3.3. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)
-
Visualization of Methodologies and Concepts
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of this compound.
4.2. The Role of Solubility in the Drug Development Pipeline
Understanding the solubility of a compound like this compound is critical at multiple stages of the drug development process. The following diagram conceptualizes the influence of solubility.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide initial estimates of solubility.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a compound with its physical properties. For solubility prediction, descriptors such as molecular weight, polarity, and hydrogen bonding capacity are used to build a predictive model.
-
Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of known solubility data to predict the solubility of new compounds.[1][2] These models can often provide rapid screening of virtual libraries.
-
Thermodynamic Models (e.g., COSMO-RS): These physics-based models can predict solubility from first principles by calculating the chemical potential of the solute in the solvent.
While these computational tools are valuable for preliminary assessments, experimental verification remains the gold standard for obtaining accurate solubility data for regulatory and process development purposes.
Conclusion
This technical guide outlines the critical importance of determining the solubility of this compound in organic solvents for its application in drug development. By providing a standardized data presentation format, a detailed experimental protocol for the saturation shake-flask method, and conceptual diagrams, this document serves as a valuable resource for researchers. While computational methods offer predictive insights, rigorous experimental determination is indispensable for generating the reliable data needed to advance pharmaceutical candidates from the laboratory to the clinic.
References
Spectroscopic Characterization of 5-Bromo-2-chloropyridin-3-ol: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-chloropyridin-3-ol. Due to the limited availability of directly published spectra for this specific compound, this guide leverages data from analogous substituted pyridines and 3-hydroxypyridine derivatives to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented, aimed at researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the predicted and typical spectroscopic data for this compound based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.8 | Doublet (d) | 2.0 - 3.0 |
| H-6 | 8.0 - 8.3 | Doublet (d) | 2.0 - 3.0 |
| OH | 9.5 - 10.5 | Broad Singlet (br s) | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are for a sample dissolved in DMSO-d₆. The broadness of the hydroxyl proton signal is due to chemical exchange.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 150 - 155 |
| C-4 | 125 - 130 |
| C-5 | 110 - 115 |
| C-6 | 140 - 145 |
Note: Chemical shifts are referenced to TMS. The predicted values are for a sample dissolved in DMSO-d₆.
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N stretch (aromatic ring) | 1550 - 1650 | Strong |
| C-O stretch (phenolic) | 1200 - 1300 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Relative Abundance | Notes |
| [M]⁺ | 207/209/211 | High | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| [M-H]⁺ | 206/208/210 | Medium | Loss of a hydrogen atom. |
| [M-OH]⁺ | 190/192/194 | Medium | Loss of the hydroxyl group. |
| [M-Cl]⁺ | 172/174 | Medium | Loss of the chlorine atom. |
| [M-Br]⁺ | 128/130 | Medium | Loss of the bromine atom. |
| [C₅H₂BrClNO-CO]⁺ | 179/181/183 | Low | Loss of carbon monoxide. |
Note: The m/z values reflect the major isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The relative abundances are estimations and can vary based on the ionization method.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for pyridine derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like the hydroxyl proton.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) from the signal multiplicities.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a modifier like formic acid or ammonium acetate may be added to promote ionization.
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable and strong signal.
-
Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
Data Acquisition (EI):
-
Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
-
Heat the probe to vaporize the sample.
-
Acquire the mass spectrum using a standard electron energy of 70 eV.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Commercial Suppliers and Technical Applications of 5-Bromo-2-chloropyridin-3-ol: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of 5-Bromo-2-chloropyridin-3-ol, a crucial building block in pharmaceutical synthesis. This document offers detailed information on suppliers, relevant experimental protocols, and the biological pathways associated with its derivatives, tailored for professionals in research and drug development.
Commercial Availability
This compound (CAS No: 286946-77-8) is available from a number of commercial suppliers. The table below summarizes the available data on purity and quantity from various vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | Purity | Available Quantities |
| --INVALID-LINK-- | Information not publicly available | Contact for details |
| --INVALID-LINK-- | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |
| --INVALID-LINK-- | 95% | 1g[2] |
| --INVALID-LINK-- (via --INVALID-LINK--) | 98%+ | 250mg, 1g, 5g, 25g, 100g[3] |
Note: Sigma-Aldrich formerly listed this product (AldrichCPR 286946-77-8), but it has been discontinued.[4]
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical applications. Its utility is highlighted by its role as a key precursor in the synthesis of Vadadustat, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.[2] The bromo and chloro substituents on the pyridine ring offer differential reactivity, allowing for selective functionalization through cross-coupling reactions.
General Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds and is a common strategy for modifying the pyridine core of this compound. Below is a general protocol that can be adapted for the coupling of an arylboronic acid at the 5-bromo position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[5]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL). If a biphasic system is required, add degassed water (e.g., 1 mL).[5]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]
References
An In-depth Technical Guide to the Reactive Sites of 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloropyridin-3-ol is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility is underscored by its role as a key intermediate in the synthesis of complex pharmaceutical agents, including the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor Vadadustat. This technical guide provides a comprehensive analysis of the molecule's reactive sites, detailing the regioselectivity of its principal reactions and furnishing experimental protocols for its key transformations. The inherent electronic properties of the substituted pyridine ring govern the reactivity, with the bromine at the 5-position, the chlorine at the 2-position, and the hydroxyl group at the 3-position each offering distinct opportunities for chemical modification.
Introduction
This compound (CAS No. 286946-77-8) is a yellow solid with a molecular weight of 208.44 g/mol .[1] The strategic placement of two different halogen atoms and a hydroxyl group on the pyridine core makes it a highly valuable scaffold for introducing molecular diversity.[1] Understanding the relative reactivity of these functional groups is paramount for designing efficient and selective synthetic routes. This guide will explore the key reactive sites: the C5-Br bond, the C2-Cl bond, the O3-H bond, and the pyridine ring itself, in the context of common organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Melting Point | 182-183 °C | [1] |
| Boiling Point (Predicted) | 338.1 ± 37.0 °C | [1] |
| pKa (Predicted) | 3.54 ± 0.10 | [1] |
| Physical State | Solid | [1] |
| Color | Yellow | [1] |
Analysis of Reactive Sites and Regioselectivity
The reactivity of this compound is dictated by the interplay of the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the electronic nature of the hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. This principle is expected to hold for this compound, making the C5-Br bond the primary site of reaction under standard conditions.
The Suzuki-Miyaura reaction enables the formation of a C-C bond, typically between the C5 position and an aryl or vinyl boronic acid. Selective coupling at the C5-Br bond can be achieved by using standard palladium catalysts.
Diagram of the Suzuki-Miyaura reaction pathway:
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 5-Bromo-2-chloropyridin-3-ol, a valuable intermediate in the development of novel pharmaceuticals. This document details the most plausible synthetic strategies, starting materials, and experimental protocols, supported by quantitative data and visual aids to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of biologically active molecules. Its unique arrangement of chloro, bromo, and hydroxyl functional groups offers multiple points for chemical modification, making it a versatile building block in drug discovery programs. This guide focuses on the most direct and efficient methods for its preparation, primarily through the electrophilic bromination of a readily available precursor.
Primary Synthetic Route: Electrophilic Bromination of 2-Chloro-3-hydroxypyridine
The most logical and efficient pathway for the synthesis of this compound is the direct bromination of the commercially available starting material, 2-Chloro-3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions (C4 and C6). However, with the 2-position blocked by a chlorine atom, the bromination is anticipated to occur selectively at the 5-position, which is para to the hydroxyl group.
Two primary brominating agents are considered for this transformation: molecular bromine (Br₂) and N-bromosuccinimide (NBS).
Starting Material: 2-Chloro-3-hydroxypyridine
| Property | Value |
| CAS Number | 6636-78-8 |
| Molecular Formula | C₅H₄ClNO |
| Molecular Weight | 129.54 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 170-172 °C |
Note: This starting material is commercially available from various chemical suppliers.
Proposed Experimental Protocols
Method A: Bromination with Molecular Bromine in Acetic Acid
This classical method for the bromination of activated aromatic rings is expected to be effective.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 2-Chloro-3-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Method B: Bromination with N-Bromosuccinimide (NBS)
NBS is a milder and more selective brominating agent, often used when substrate sensitivity is a concern.
Experimental Protocol:
-
Dissolve 2-Chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC. The reaction may be initiated with a radical initiator like AIBN or by exposure to a light source if necessary, though for an activated ring, this is likely not required.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired product.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| CAS Number | 286946-77-8[1] |
| Molecular Formula | C₅H₃BrClNO |
| Molecular Weight | 208.44 g/mol [1][2] |
| Appearance | Solid (form may vary) |
| Melting Point | Data not readily available in searched literature. |
| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. |
| ¹³C NMR | Expected signals for the five carbons of the pyridine ring. |
Note: While the compound is commercially available, detailed spectroscopic data is not consistently provided by suppliers.
Alternative Synthetic Strategies
While the direct bromination of 2-Chloro-3-hydroxypyridine is the most straightforward approach, other multi-step synthetic routes could be envisioned, although they are likely to be less efficient. These could involve the synthesis of a pre-brominated pyridine ring followed by the introduction of the chloro and hydroxyl groups. However, these routes are more complex and would likely result in lower overall yields.
Diagrams
Synthetic Pathway
Caption: Proposed synthetic pathway to this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide outlines the most viable synthetic approach for the preparation of this compound, a key intermediate for pharmaceutical research. The proposed methods, based on the electrophilic bromination of 2-Chloro-3-hydroxypyridine, offer a direct and efficient route to the target molecule. Researchers and scientists in drug development can utilize the information and protocols herein to synthesize this valuable compound for their research and development activities. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
5-Bromo-2-chloropyridin-3-ol is a valuable building block in medicinal chemistry, possessing three key functional groups that allow for diverse synthetic manipulations. The presence of two distinct halogen atoms, bromine and chlorine, at positions 5 and 2 respectively, offers the potential for selective functionalization. The hydroxyl group at position 3 can modulate the electronic properties of the pyridine ring and may require strategic protection during synthesis. These application notes provide a detailed guide to the use of this compound in Suzuki coupling reactions, including protocols, considerations for chemoselectivity, and quantitative data from analogous systems.
Chemoselectivity in the Suzuki Coupling of this compound
A primary consideration when utilizing this compound in Suzuki coupling reactions is the chemoselective activation of either the C-Br or the C-Cl bond. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This suggests that the C-Br bond at the 5-position will be more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the 2-position.
Therefore, by carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, selective coupling at the C-5 position can be achieved, leaving the C-2 chloro substituent available for subsequent transformations. Achieving coupling at the less reactive C-2 position typically requires more forcing conditions and may be best accomplished after the C-5 position has been functionalized.
The electron-deficient nature of the pyridine ring, further influenced by the hydroxyl group, can also affect the reactivity of the halogen atoms. In some dihalogenated pyridines, the more electron-deficient position exhibits enhanced reactivity in Suzuki couplings.
The Role of the Hydroxyl Group
The presence of the hydroxyl group at the 3-position introduces another layer of complexity. The acidic proton of the hydroxyl group can potentially interfere with the catalytic cycle, and its electronic-donating effect can influence the reactivity of the adjacent chloro and bromo substituents.
In some cases, the hydroxyl group may not require protection, particularly with the use of appropriate bases and reaction conditions. However, for more sensitive substrates or to avoid potential side reactions like O-arylation, protection of the hydroxyl group may be necessary. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS), ethers (e.g., MOM, BOM), and esters. The choice of protecting group will depend on its stability to the Suzuki coupling conditions and the ease of its subsequent removal.
Quantitative Data Presentation
The following tables summarize representative data for Suzuki coupling reactions of substrates analogous to this compound, providing an indication of expected yields and effective reaction conditions.
Table 1: Suzuki Coupling of Bromophenols with Arylboronic Acids
| Entry | Bromophenol Isomer | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromophenol | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 80 | 95 |
| 2 | 3-Bromophenol | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DME | 90 | 88 |
| 3 | 4-Bromophenol | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 92 |
Table 2: Suzuki Coupling of Dihalogenated Pyridines with Arylboronic Acids
| Entry | Dihalogenated Pyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Position of Coupling | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 85 |
| 2 | 2,5-Dibromopyridine | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 5 | 91 |
| 3 | 3,5-Dichloropyridine | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 110 | 3 | 78 |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Chemoselective Suzuki Coupling at the 5-Position (without Hydroxyl Protection)
This protocol aims for the selective coupling at the more reactive C-Br bond.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with Hydroxyl Protection
This protocol involves the protection of the hydroxyl group prior to the coupling reaction.
Step 2a: Protection of the Hydroxyl Group (Example with TBS-Cl)
-
Dissolve this compound (1.0 equiv.) in an anhydrous solvent (e.g., DMF, CH₂Cl₂).
-
Add imidazole (2.5 equiv.) and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the silyl-protected intermediate by column chromatography.
Step 2b: Suzuki Coupling of the Protected Intermediate
-
Follow the procedure outlined in Protocol 1 , using the O-protected this compound as the starting material. Reaction conditions may need to be adjusted for the protected substrate.
Step 2c: Deprotection of the Hydroxyl Group
-
Dissolve the purified coupled product in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., TBAF for TBS group) and stir at room temperature until completion (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the final deprotected product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: Logical relationship for achieving chemoselectivity in Suzuki coupling.
References
Application Notes and Protocols: 5-Bromo-2-chloropyridin-3-ol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its unique trifunctionalized structure, featuring bromo, chloro, and hydroxyl moieties, offers multiple reactive sites for strategic chemical modifications. This allows for the construction of diverse molecular scaffolds, particularly those targeting key signaling pathways in various diseases. The pyridine core is a common feature in many approved drugs, often acting as a bioisostere for other aromatic or heterocyclic systems and providing crucial hydrogen bonding interactions with biological targets. These application notes provide an overview of the potential uses of this compound in pharmaceutical synthesis, with a focus on the development of kinase inhibitors for anti-cancer therapy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety assessment, and quality control.
| Property | Value | Reference |
| CAS Number | 286946-77-8 | [1][2] |
| Molecular Formula | C₅H₃BrClNO | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 182-183 °C | |
| Boiling Point | 338.1±37.0 °C (Predicted) | |
| Density | 1.908±0.06 g/cm³ (Predicted) | |
| pKa | 3.54±0.10 (Predicted) | |
| InChI | 1S/C5H3BrClNO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | [2] |
| SMILES | Oc1cc(Br)cnc1Cl | [2] |
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[3] The dysregulation of protein kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[3] Pyridine-containing compounds have shown significant promise as kinase inhibitors.[4] this compound provides a strategic starting point for the synthesis of novel kinase inhibitors, for example, those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for tumor angiogenesis.[5][6][7]
Hypothetical Synthesis of a VEGFR-2 Inhibitor Intermediate
The following protocol outlines a hypothetical two-step synthesis of a potential VEGFR-2 inhibitor intermediate starting from this compound. This approach utilizes a selective Suzuki coupling at the more reactive C-Br bond, followed by a nucleophilic aromatic substitution at the C-Cl position.
Experimental Workflow
Step 1: Suzuki Coupling of this compound
This step focuses on the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C5-Br bond. The C-Br bond is generally more reactive in such couplings than the C-Cl bond on an electron-deficient pyridine ring.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-chloropyridin-3-ol intermediate.
Step 2: Nucleophilic Aromatic Substitution
The second step involves the substitution of the chloro group at the C2 position with a suitable amine, a common strategy in building kinase inhibitor scaffolds.
Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve the 5-aryl-2-chloropyridin-3-ol intermediate (1.0 equiv.) in a suitable high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired amine (1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent. Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product via column chromatography or recrystallization to obtain the final 5-aryl-2-aminopyridin-3-ol scaffold.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data for the synthesis, based on typical yields for similar reactions reported in the literature.
| Step | Reactants | Product | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound, Arylboronic acid | 5-Aryl-2-chloropyridin-3-ol | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 | >95 (after chromatography) |
| 2 | 5-Aryl-2-chloropyridin-3-ol, Amine | 5-Aryl-2-aminopyridin-3-ol | DIPEA | DMF | 140 | 24 | 60-70 | >98 (after purification) |
Targeted Signaling Pathway: VEGFR in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway in angiogenesis, the formation of new blood vessels.[5][8] In cancer, tumor cells often secrete VEGF to promote the growth of a dedicated blood supply, which is essential for tumor growth and metastasis.[9][10][11] VEGFR-2 is the major mediator of VEGF-driven responses in endothelial cells.[5] Inhibition of VEGFR-2 kinase activity can block downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[6]
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor, VEGFR-2, on the surface of endothelial cells leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[5][8] This activation initiates several downstream signaling cascades, including the PLCγ-RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[8] A synthesized inhibitor would compete with ATP for the binding site in the kinase domain of VEGFR-2, thereby preventing its activation and blocking the downstream signaling required for angiogenesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutically active compounds. Its distinct reactive sites allow for selective and sequential functionalization, making it an attractive starting material for the generation of libraries of complex molecules for drug discovery. The outlined hypothetical synthesis of a VEGFR-2 inhibitor scaffold demonstrates the potential of this intermediate in the development of targeted anti-cancer therapies. Further exploration of the reactivity of this compound is warranted to unlock its full potential in medicinal chemistry.
References
- 1. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of angiogenesis in tumour [frontiersin.org]
- 3. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of angiogenesis in the pathogenesis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for N-arylation with 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-arylation of 5-Bromo-2-chloropyridin-3-ol, a versatile building block in medicinal chemistry and drug development. Due to the trifunctional nature of this substrate, careful consideration of reaction conditions is crucial to achieve selective N-arylation. This document outlines two primary strategies: direct N-arylation and a protecting group-based approach, offering detailed protocols and a summary of relevant reaction conditions from analogous systems to guide methodology development.
Introduction
The N-arylation of amines with this compound is a key transformation for the synthesis of a wide range of substituted aminopyridines, which are prevalent scaffolds in many biologically active molecules. The two principal methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann coupling. A significant challenge in the N-arylation of this compound is the presence of three potentially reactive sites: the bromo, chloro, and hydroxyl groups.
In Palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F.[1] This inherent difference in reactivity allows for the selective amination at the C5-bromo position, leaving the C2-chloro substituent intact for subsequent functionalization. However, the acidic proton of the hydroxyl group can interfere with the catalytic cycle, necessitating careful selection of the base or the use of a protecting group strategy.
Chemoselectivity: C-Br vs. C-Cl
The primary consideration for the selective N-arylation of this compound is the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Cl bond. By carefully controlling the reaction conditions, particularly the catalyst, ligand, and temperature, selective N-arylation at the 5-position can be achieved with high efficiency. For subsequent coupling at the less reactive C-Cl bond, more electron-rich and bulky phosphine ligands are typically required.
Data Presentation: Reaction Conditions for N-arylation of Related Halopyridines
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various bromopyridines. While no specific data for this compound is available in the literature, these examples provide a strong starting point for reaction optimization.
| Entry | Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 | [2] |
| 2 | 3-Bromopyridine | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | - | [3] |
| 3 | 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOBuᵗ | Toluene | 80 | 55-98 | [4] |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Various amines | Pd₂(dba)₃ / Xantphos | NaOBuᵗ | Toluene | 100 | - | [1] |
Experimental Protocols
Two primary strategies are proposed for the N-arylation of this compound:
Strategy 1: Direct N-Arylation (Without Protection)
This approach is more atom-economical but may require careful optimization to avoid side reactions involving the hydroxyl group. Weaker bases are recommended to minimize deprotonation of the pyridinol.
Protocol 1: General Procedure for Direct Buchwald-Hartwig N-Arylation
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired amine (1.2 equiv.), Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition: Add a mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Strategy 2: N-Arylation via a Protected Hydroxyl Group
This is a more robust, multi-step approach that involves the protection of the hydroxyl group, followed by N-arylation, and subsequent deprotection. This strategy is recommended if direct arylation proves to be low-yielding or results in complex product mixtures.
Protocol 2.1: Protection of the Hydroxyl Group (e.g., as a Benzyl Ether)
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃, 1.5 equiv.).
-
Reagent Addition: Add benzyl bromide (1.1 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting 3-(benzyloxy)-5-bromo-2-chloropyridine by column chromatography.
Protocol 2.2: Buchwald-Hartwig N-Arylation of the Protected Pyridine
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 3-(benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv.), the amine (1.2 equiv.), Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and phosphine ligand (e.g., BINAP or Xantphos, 4 mol%).
-
Reagent Addition: Add a strong base (e.g., NaOBuᵗ, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat to 80-110 °C.
-
Monitoring and Work-up: Follow the procedure outlined in Protocol 1.
Protocol 2.3: Deprotection of the Benzyl Ether
-
Reaction Setup: Dissolve the N-arylated, benzyl-protected pyridine in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a Palladium catalyst (e.g., 10% Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the final product if necessary.
Visualizations
Caption: General experimental workflow for the direct Buchwald-Hartwig N-arylation.
Caption: Workflow for N-arylation using a protecting group strategy.
References
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely used in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[3][4] Pyridine derivatives are crucial structural motifs in numerous biologically active compounds. Consequently, the functionalization of substituted pyridines like 5-Bromo-2-chloropyridin-3-ol via Sonogashira coupling is of significant interest to researchers in medicinal chemistry and drug development.[3]
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes. The reaction conditions presented are based on established procedures for structurally analogous substrates and serve as a robust starting point for optimization.
Chemoselectivity Considerations
A key challenge when working with this compound is achieving chemoselectivity. The molecule possesses two different halogen substituents: a bromine atom at the 5-position and a chlorine atom at the 2-position. In palladium-catalyzed cross-coupling reactions, the general reactivity order for aryl halides is I > Br > Cl > F.[5][6] This suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 2-position.[5] Therefore, by employing milder reaction conditions, selective coupling at the C-Br bond can be favored. More forcing conditions, such as higher temperatures or more active catalyst systems, might be required for subsequent coupling at the C-Cl position.
Reaction Scheme
Caption: General Sonogashira coupling of this compound.
Recommended Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of bromopyridine derivatives with terminal alkynes. These conditions are a good starting point for the reaction of this compound.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄ is a common choice. Other palladium catalysts with various phosphine ligands can also be effective.[1] |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | Essential for the classical Sonogashira reaction, though copper-free methods exist.[1] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | An amine base is typically used, which can sometimes also serve as the solvent.[7] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | The choice of solvent can influence reaction rate and yield. Degassed solvents are recommended.[5] |
| Temperature | Room Temperature to 80 °C | Milder temperatures favor selective coupling at the C-Br bond. Higher temperatures may be needed for less reactive substrates.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing the deactivation of the catalyst and side reactions like the homocoupling of the alkyne.[5] |
Experimental Protocol: General Procedure
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Et₃N, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-chloropyridin-3-ol.
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table presents data from the literature for the Sonogashira coupling of structurally similar 2-amino-3-bromopyridines, which can serve as a reference for expected outcomes with this compound.[8][9][10]
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Copper salts are toxic; avoid inhalation and skin contact.
-
Organic solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Sonogashira coupling of this compound provides an effective route to synthesize novel 5-alkynyl-2-chloropyridin-3-ol derivatives, which are valuable building blocks in drug discovery and materials science. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation. Careful optimization of reaction conditions, particularly temperature and catalyst loading, will be key to achieving high yields and selectivity for specific substrate combinations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [file.scirp.org]
Application Notes and Protocols: 5-Bromo-2-chloropyridin-3-ol in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridin-3-ol is a halogenated pyridine derivative that holds significant potential as a versatile building block in the synthesis of kinase inhibitors.[1] The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, frequently utilized for its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the hinge region of a kinase's active site. The strategic placement of bromo, chloro, and hydroxyl functional groups on the pyridine ring of this compound offers multiple reactive sites for synthetic elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
While direct literature examples of kinase inhibitors synthesized specifically from this compound are not extensively documented, its structural motifs are present in numerous potent kinase inhibitors. This document provides a comprehensive guide to the potential applications of this compound in kinase inhibitor synthesis, including proposed synthetic strategies, detailed experimental protocols, and relevant biological data from analogous compounds.
Proposed Synthetic Strategy
The trifunctional nature of this compound allows for a modular and divergent synthetic approach. A plausible strategy for the synthesis of a hypothetical kinase inhibitor library involves a series of protection, cross-coupling, and substitution reactions. The hydroxyl group can be initially protected to prevent unwanted side reactions. Subsequently, the bromine atom at the 5-position can be functionalized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce various aryl or heteroaryl moieties. Finally, the chlorine atom at the 2-position can be displaced by a primary or secondary amine through a nucleophilic aromatic substitution (SNA) reaction to complete the synthesis of the target kinase inhibitors.
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-5-aryl-pyridin-3-ol Derivatives
Step 1: Protection of this compound
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added imidazole (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.
Step 2: Suzuki Cross-Coupling
In a reaction vessel, the protected this compound (1.0 eq), an appropriate arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) are dissolved in a mixture of 1,4-dioxane and water (4:1). The mixture is degassed with argon for 15 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Nucleophilic Aromatic Substitution
The 5-aryl-2-chloro-3-(tert-butyldimethylsilyloxy)pyridine intermediate (1.0 eq) and the desired amine (1.5 eq) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). A base like diisopropylethylamine (DIPEA, 2.0 eq) is added, and the reaction mixture is heated to 100 °C for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Step 4: Deprotection
The purified protected kinase inhibitor (1.0 eq) is dissolved in tetrahydrofuran (THF). Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the final 2-amino-5-aryl-pyridin-3-ol derivative.
Quantitative Data of Structurally Related Kinase Inhibitors
The following tables summarize the biological activity of various kinase inhibitors containing pyridine or pyridinone scaffolds, demonstrating the potential efficacy of compounds derived from this compound.
Table 1: Inhibitory Activity of Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | VEGFR-2 | 3,930 | [2] |
| Compound 2 | c-Src | 8,390 | [3] |
| Compound 3 | PLK1 | 359 | [4] |
| Compound 4 | PI3Kα | 1,500 | [5] |
| Compound 5 | ROCK1 | 4.5 | [6] |
Table 2: Inhibitory Activity of Pyridinone-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 6 | MPS1 | 130 | [7] |
| Compound 7 | Aurora A | >10,000 | [7] |
| Compound 8 | PI3Kδ | 275 | [8] |
| Compound 9 | BTK | 139 | [8] |
| Compound 10 | GSK-3β | 89 | [9] |
Relevant Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[10][11] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for the development of novel kinase inhibitors.[11]
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. Its unique substitution pattern provides a versatile platform for the creation of diverse chemical libraries. The proposed synthetic strategies, based on well-established chemical transformations, offer a clear path for researchers to explore the potential of this scaffold. The biological data from structurally related compounds suggest that derivatives of this compound could exhibit potent and selective inhibition of various kinases implicated in diseases such as cancer. Further investigation into the synthesis and biological evaluation of compounds derived from this versatile building block is warranted and holds the potential to yield novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. cusabio.com [cusabio.com]
Application Notes and Protocols for 5-Bromo-2-chloropyridin-3-ol in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-2-chloropyridin-3-ol as a versatile building block in the synthesis of novel agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a reactive hydroxyl group and two distinct halogen atoms, offers multiple avenues for chemical modification to generate diverse scaffolds with potential fungicidal, herbicidal, or insecticidal properties.
Overview of Synthetic Potential
This compound serves as a key intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily alkylated or arylated to form ethers, while the chlorine and bromine atoms are amenable to various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. This trifunctional scaffold enables the exploration of diverse chemical space in the quest for new active ingredients for crop protection.
Application in Fungicide Synthesis: A Case Study
Based on the known fungicidal activity of pyrazole-containing compounds, a potential application of this compound is in the synthesis of novel pyridyl-pyrazole fungicides. The following sections outline a detailed protocol for the synthesis and evaluation of a hypothetical fungicidal compound, (5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-yl)methyl acetate (BCPA) .
2.1. Synthesis of (5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-yl)methyl acetate (BCPA)
The synthesis of BCPA from this compound is proposed as a three-step process:
-
Diazotization and Azide Formation: The hydroxyl group is first converted to an amino group, followed by diazotization and substitution with an azide.
-
Cycloaddition with an Alkyne: The azide undergoes a cycloaddition reaction with an appropriate alkyne to form a triazole ring, which can be subsequently converted to a pyrazole.
-
Acetylation: The hydroxyl group is acetylated to yield the final product.
Table 1: Hypothetical Quantitative Data for BCPA Synthesis
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-ol | 1. NH3, Cu catalyst; 2. NaNO2, HCl; 3. NaN3; 4. Propyne, Cu(I) catalyst | 1. Autoclave; 2. Water; 3. Water/DCM; 4. DMF | 1. 150; 2. 0-5; 3. 0-5; 4. 80 | 1. 12; 2. 1; 3. 2; 4. 6 | 65 (overall) |
| 2 | 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-ol | BCPA | Acetic anhydride, Pyridine | Dichloromethane (DCM) | 25 | 4 | 92 |
2.2. Experimental Protocol: Synthesis of BCPA
Step 1: Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-ol
-
Materials: this compound, aqueous ammonia, copper(II) sulfate, sodium nitrite, hydrochloric acid, sodium azide, propyne, copper(I) iodide, N,N-dimethylformamide (DMF), dichloromethane (DCM).
-
Procedure:
-
In a high-pressure autoclave, dissolve this compound (1.0 eq) in aqueous ammonia and add a catalytic amount of copper(II) sulfate. Heat the mixture to 150 °C for 12 hours. Cool to room temperature and extract the product, 2-amino-5-bromopyridin-3-ol.
-
Suspend the 2-amino-5-bromopyridin-3-ol (1.0 eq) in a mixture of water and hydrochloric acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.
-
To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Extract the resulting 2-azido-5-bromopyridin-3-ol with DCM.
-
Dissolve the 2-azido-5-bromopyridin-3-ol (1.0 eq) in DMF and add copper(I) iodide (0.1 eq). Bubble propyne gas through the solution and heat to 80 °C for 6 hours. Cool the reaction, pour into water, and extract with ethyl acetate. Purify the crude product by column chromatography to obtain 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-ol.
-
Step 2: Synthesis of (5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-yl)methyl acetate (BCPA)
-
Materials: 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-ol, acetic anhydride, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-Bromo-2-(1H-pyrazol-1-yl)pyridin-3-ol (1.0 eq) in DCM and add pyridine (1.2 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield BCPA.
-
2.3. Fungicidal Activity of BCPA
The fungicidal activity of BCPA can be evaluated against common plant pathogens such as Botrytis cinerea.
Table 2: Hypothetical Fungicidal Activity of BCPA against Botrytis cinerea
| Compound | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| BCPA | 10 | 45 |
| 50 | 85 | |
| 100 | 98 | |
| Carbendazim (Control) | 50 | 95 |
2.4. Experimental Protocol: In Vitro Fungicidal Bioassay
-
Materials: BCPA, Carbendazim (positive control), Botrytis cinerea culture, Potato Dextrose Agar (PDA), sterile petri dishes, ethanol.
-
Procedure:
-
Prepare stock solutions of BCPA and Carbendazim in ethanol.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Add the same volume of ethanol to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing Botrytis cinerea culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 72 hours).
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Signaling Pathway and Mechanism of Action
Many pyrazole-based fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain, disrupting fungal respiration. It is hypothesized that BCPA may act as an SDH inhibitor.
Diagram 1: Proposed Synthesis Workflow for BCPA
Caption: Synthetic route from this compound to BCPA.
Diagram 2: Proposed Mechanism of Action for BCPA
Caption: BCPA inhibiting the fungal respiratory chain.
Conclusion
This compound is a promising starting material for the development of novel agrochemicals. The presented synthetic route to a hypothetical pyridyl-pyrazole fungicide, along with the detailed experimental protocols and proposed mechanism of action, provides a framework for researchers to explore the potential of this versatile chemical scaffold. Further optimization of the synthetic procedures and extensive biological evaluation are necessary to fully elucidate the agrochemical potential of derivatives of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-2-chloropyridin-3-ol. This trifunctional heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering multiple sites for selective functionalization. Understanding its reactivity in key cross-coupling reactions is crucial for the efficient synthesis of complex molecular architectures.
Introduction to the Reactivity of this compound
This compound possesses three points of potential modification: a hydroxyl group, a bromine atom at the 5-position, and a chlorine atom at the 2-position. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bonds are the primary reaction sites. The relative reactivity of these bonds is governed by their bond dissociation energies, with the general trend being C-I > C-Br > C-Cl.[1] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position.[1] This differential reactivity allows for selective functionalization at the 5-position under appropriate reaction conditions.
The hydroxyl group can also influence the reaction, potentially requiring protection depending on the specific reaction conditions and coupling partners. However, for many standard cross-coupling reactions, the hydroxyl group may be tolerated.
This document will focus on three major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the selective cross-coupling at the C5-Br bond of substrates structurally similar to this compound. These conditions serve as a starting point for optimization.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphine ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene, DMF | 80-110 | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, or other bulky phosphine ligands | NaOtBu, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 | Moderate to Excellent |
| Sonogashira | Pd(PPh₃)₄ / CuI | PPh₃ | Et₃N, DIPA | THF, DMF | Room Temp. to 80 | Good to Excellent |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound at the 5-position.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the coupling of this compound with a primary or secondary amine. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne. The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
Synthesis of Substituted Pyridines from 5-Bromo-2-chloropyridin-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing the versatile building block, 5-Bromo-2-chloropyridin-3-ol. This trifunctional pyridine derivative offers multiple reaction sites, enabling the strategic introduction of various substituents through cross-coupling and nucleophilic substitution reactions.
Introduction
This compound is a valuable starting material in medicinal chemistry and drug discovery due to its unique substitution pattern. The presence of a bromine atom at the 5-position, a chlorine atom at the 2-position, and a hydroxyl group at the 3-position allows for selective functionalization to generate a diverse library of pyridine derivatives. The electron-deficient nature of the pyridine ring, further enhanced by the two halogen substituents, facilitates a range of chemical transformations. This document outlines key synthetic strategies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and O-alkylation, to access novel substituted pyridines.
Regioselectivity Considerations
The differential reactivity of the C-Br and C-Cl bonds is a key aspect of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position is typically more reactive than the C-Cl bond at the 2-position. This inherent reactivity difference allows for selective functionalization at the C-5 position under carefully controlled conditions. However, the electron-deficient nature of the pyridine ring can also activate the C-Cl bond, and specific ligand and catalyst systems can be employed to achieve selectivity for the C-2 position.[1][2] The hydroxyl group at the 3-position can also participate in reactions such as O-alkylation, typically under basic conditions.
Key Synthetic Transformations
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents. By leveraging the higher reactivity of the C-Br bond, selective coupling at the C-5 position can be achieved.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 80-95 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 16 | 70-90 |
Note: Yields are representative and may vary depending on the specific arylboronic acid used and optimization of reaction conditions.
Protocol 1: Synthesis of 2-Chloro-5-phenylpyridin-3-ol
-
To a dry Schlenk flask, add this compound (1.0 mmol, 208.4 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with nitrogen or argon (repeat three times).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-5 position of this compound.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 65-80 |
Note: Yields are representative and may vary depending on the specific amine used and optimization of reaction conditions.
Protocol 2: Synthesis of 5-Anilino-2-chloropyridin-3-ol
-
To a dry Schlenk tube, add this compound (1.0 mmol, 208.4 mg), sodium tert-butoxide (1.4 mmol, 134.5 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and BINAP (0.03 mmol, 18.7 mg).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (10 mL) followed by aniline (1.2 mmol, 111.7 mg).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
O-Alkylation: Ether Synthesis
The hydroxyl group at the C-3 position can be readily alkylated to form the corresponding ether derivatives. This reaction is typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Logical Relationship: O-Alkylation
Caption: Logical steps in the O-alkylation of this compound.
Table 3: Representative Conditions for O-Alkylation of this compound
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | NaH (1.2) | THF | 25 | 4 | 85-95 |
| 2 | Benzyl bromide | K₂CO₃ (2) | DMF | 60 | 6 | 80-90 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ (1.5) | Acetonitrile | 50 | 8 | 75-85 |
Note: Yields are representative and may vary depending on the specific alkylating agent used and optimization of reaction conditions.
Protocol 3: Synthesis of 5-Bromo-2-chloro-3-methoxypyridine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 mmol, 208.4 mg) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 mmol, 212.9 mg) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the title compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridines. The strategic and selective functionalization of its three reactive sites—the C-5 bromine, the C-2 chlorine, and the C-3 hydroxyl group—provides a powerful platform for the generation of novel molecular scaffolds for drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to explore the rich chemistry of this important intermediate. Further optimization of the described conditions may be necessary to achieve optimal results for specific substrates.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-chloropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-2-chloropyridin-3-ol synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on reaction optimization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My diazotization of the aminopyridine precursor is resulting in a low yield of the diazonium salt. What are the common causes and how can I improve it?
A1: Low yields in the diazotization of aminopyridines are a frequent issue.[1][2] Common causes and their solutions include:
-
Suboptimal Temperature: The diazotization reaction is highly temperature-sensitive. The reaction should be maintained at a low temperature, typically between 0-5°C, to ensure the stability of the diazonium salt.[3] Decomposition of the diazonium salt can occur at higher temperatures, leading to the formation of tarry byproducts.[4]
-
Incorrect Acidity: The concentration of the acid is crucial. Insufficient acid can lead to incomplete diazotization and side reactions, such as the formation of azo compounds from the coupling of the diazonium salt with the unreacted aminopyridine.[4] It is advisable to use a sufficient excess of a strong mineral acid like hydrochloric or sulfuric acid.[3]
-
Slow or Inefficient Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the aminopyridine precursor. This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its decomposition.[3][5]
-
Purity of Reagents: Ensure that the sodium nitrite is of high purity and has not degraded.
Q2: I am observing the formation of multiple spots on my TLC during the bromination step. How can I improve the selectivity of the reaction?
A2: The formation of multiple products during the bromination of a pyridine ring can be a challenge.[6] Here are some strategies to enhance selectivity:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role. While elemental bromine can be used, it may lead to over-bromination.[6] Consider using a milder brominating agent like N-Bromosuccinimide (NBS) for better control.
-
Reaction Temperature: Bromination reactions can be exothermic.[7] Controlling the reaction temperature by cooling the reaction mixture can help in minimizing the formation of side products.
-
Solvent Effects: The choice of solvent can influence the selectivity of the bromination. Non-polar solvents are often preferred to moderate the reactivity of the brominating agent.
Q3: The final purification of this compound by column chromatography is difficult and results in significant product loss. Are there alternative purification methods?
A3: If column chromatography is proving to be inefficient, consider the following alternatives:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and can often yield a product of high purity. Experiment with different solvents to find an optimal one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: As the target molecule has a hydroxyl group, its acidic nature can be exploited. By dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., sodium bicarbonate solution), acidic impurities can be removed. Conversely, washing with a dilute aqueous acid can remove basic impurities. The product can then be recovered from the organic layer.
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic route for this compound?
A: A common strategy for the synthesis of substituted pyridines involves the modification of a pre-existing pyridine ring. A plausible route could start from 2-amino-5-bromopyridin-3-ol. The amino group can be converted to a chloro group via a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite in an acidic medium, followed by reaction with a copper(I) chloride solution.[8]
Q: How can I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is a standard method for monitoring the progress of the reaction. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the final product. The completion of the diazotization step can be checked using starch-iodide paper, where the presence of excess nitrous acid will result in a blue color.[4]
Q: What are some of the key safety precautions to consider during this synthesis?
A:
-
Diazonium Salts: Aromatic diazonium salts can be unstable and may explode upon heating or shock, especially when dry. It is highly recommended to use them in solution immediately after their preparation and not to isolate them.[9]
-
Bromine and Brominating Agents: Elemental bromine is highly corrosive and toxic. N-Bromosuccinimide is also a skin and eye irritant. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acids: Concentrated acids are corrosive. Handle with care and appropriate PPE.
Data Presentation: Example Optimization Parameters
The following tables provide representative data for the optimization of related reactions that can be adapted for the synthesis of this compound.
Table 1: Example Optimization of Diazotization-Sandmeyer Reaction Conditions
| Entry | Copper(I) Halide | Acid | Temperature (°C) | Yield (%) |
| 1 | CuCl | HCl | 0-5 | 75 |
| 2 | CuBr | HBr | 0-5 | 82 |
| 3 | CuCl | H₂SO₄ | 0-5 | 70 |
| 4 | CuBr | HBr | 10-15 | 65 |
This table is a generalized representation based on typical Sandmeyer reactions and does not reflect specific experimental results for this compound.
Table 2: Example Optimization of Bromination Reaction Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Br₂ | Acetic Acid | 25 | 60 |
| 2 | NBS | CCl₄ | 77 (reflux) | 85 |
| 3 | Br₂ | Dichloromethane | 0 | 72 |
| 4 | NBS | Acetonitrile | 25 | 80 |
This table is a generalized representation based on typical bromination reactions of aromatic compounds and does not reflect specific experimental results for this compound.
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol describes a plausible method for the synthesis of this compound starting from 2-amino-5-bromopyridin-3-ol.
Step 1: Diazotization of 2-amino-5-bromopyridin-3-ol
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-bromopyridin-3-ol in an excess of concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the temperature is maintained below 5°C.[3]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes. The formation of the diazonium salt is complete when a drop of the reaction mixture turns starch-iodide paper blue.[4]
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution.[4]
-
After the addition is complete, allow the reaction mixture to warm up to room temperature and then heat it gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. oaji.net [oaji.net]
- 6. heteroletters.org [heteroletters.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-Bromo-2-chloropyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-2-chloropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route used. If prepared via a Sandmeyer reaction from an amino-precursor, potential impurities include:
-
Unreacted starting material: (e.g., 2-Amino-5-bromopyridin-3-ol).
-
Over-halogenated byproducts: Such as dibrominated or dichlorinated pyridinol species.
-
Dehalogenated byproducts: For instance, 2-chloropyridin-3-ol or 5-bromopyridin-3-ol.
-
Byproducts from the diazotization reaction: Including phenolic compounds formed from the reaction of the diazonium salt with water.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product and for tracking the progress of the purification. Thin Layer Chromatography (TLC) is a quick and convenient tool for monitoring the separation during column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for identifying and quantifying residual solvents or major impurities.
Q3: What are the general stability considerations for this compound during purification?
A3: Halogenated pyridinols can be sensitive to heat and light. Prolonged exposure to high temperatures during distillation or recrystallization should be avoided to prevent decomposition. It is advisable to store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to oxidation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Purification
Possible Causes:
-
Product loss during extraction: The product may have some solubility in the aqueous phase during workup.
-
Inappropriate recrystallization solvent: The chosen solvent may be too good, leading to a significant amount of product remaining in the mother liquor.
-
Product adhering to the stationary phase in column chromatography: The compound may have a strong interaction with the silica gel.
-
Decomposition of the product: The compound may be unstable under the purification conditions.
Solutions:
-
Extraction: Ensure the pH of the aqueous phase is adjusted to minimize the solubility of the phenolic product. Perform multiple extractions with a suitable organic solvent.
-
Recrystallization: Carefully select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents on a small scale first.
-
Column Chromatography: If the product is highly polar, consider using a more polar eluent system or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.
-
Stability: Monitor the temperature closely during all heating steps and minimize the duration of exposure to heat.
Issue 2: Persistent Impurities After Recrystallization
Possible Causes:
-
Co-crystallization of impurities: The impurity may have a similar crystal lattice energy and solubility profile to the desired product.
-
Inadequate solvent choice: The solvent may not effectively differentiate between the product and the impurity.
Solutions:
-
Solvent Screening: Experiment with a variety of recrystallization solvents of different polarities. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can sometimes provide better separation.
-
Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity, although this will likely result in a lower overall yield.
-
Alternative Purification Method: If recrystallization is ineffective, column chromatography is the recommended next step.
Issue 3: Poor Separation During Column Chromatography
Possible Causes:
-
Inappropriate mobile phase: The eluent may be too polar, causing all components to elute together, or not polar enough, resulting in no movement of the compounds down the column.
-
Column overloading: Too much crude material has been loaded onto the column.
-
Improper column packing: The stationary phase is not packed uniformly, leading to channeling and poor separation.
Solutions:
-
Mobile Phase Optimization: Use TLC to determine the optimal solvent system. A good starting point for substituted pyridines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.
-
Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Packing: Ensure the column is packed carefully and evenly to avoid air bubbles and channels.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Estimated Yield | Key Advantages | Key Disadvantages |
| Recrystallization | 95-98% | 60-80% | Simple, scalable, and cost-effective for removing bulk impurities. | May not remove impurities with similar solubility; potential for significant product loss in mother liquor. |
| Column Chromatography | >99% | 50-70% | High resolution for separating closely related impurities. | More time-consuming, requires larger volumes of solvent, and can be less scalable. |
| Distillation (under reduced pressure) | Dependent on impurity volatility | Variable | Effective for removing non-volatile or highly volatile impurities. | Potential for thermal decomposition of the product. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A promising solvent system for similar compounds is an isopropanol/water mixture.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography
-
Stationary Phase and Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial mobile phase. The amount of silica gel should be approximately 20-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient can be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues in the purification of this compound.
Technical Support Center: Optimization of 5-Bromo-2-chloropyridin-3-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chloropyridin-3-ol. The focus is on the optimization of reaction time and temperature to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of this compound can be approached from different precursors. A common strategy involves the halogenation of a suitable pyridin-3-ol derivative. For instance, the synthesis could potentially start from 2-chloropyridin-3-ol, which is then brominated, or from 5-bromopyridin-3-ol, which is subsequently chlorinated. Another approach could involve the construction of the pyridine ring from acyclic precursors already bearing the desired substituents.
Q2: Why is controlling temperature crucial in the halogenation of pyridines?
Temperature control is critical in pyridine halogenation to manage selectivity and prevent side reactions. Halogenation of the pyridine ring is often challenging due to the ring's electron-deficient nature. Reactions may require elevated temperatures to proceed, but excessively high temperatures can lead to the formation of multiple regioisomers and other byproducts, reducing the yield of the desired product. Conversely, some reactions may need to be conducted at low temperatures (e.g., 0°C or -78°C) to control the reactivity of potent reagents and enhance selectivity.
Q3: How does reaction time affect the yield and purity of this compound?
Reaction time is a key parameter that must be optimized to ensure the complete consumption of starting materials while minimizing the formation of degradation products or byproducts. Insufficient reaction time can lead to a low yield due to incomplete conversion. Conversely, prolonged reaction times, especially at elevated temperatures, can promote the formation of impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation | 1. Reaction temperature is too low: The activation energy for the reaction may not be met. 2. Reaction time is too short: The reaction has not proceeded to completion. 3. Inactive reagents: The halogenating agent or other catalysts may have degraded. | 1. Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress. 2. Increase the reaction time and continue to monitor for the consumption of starting material. 3. Use fresh or properly stored reagents. Test the activity of the reagents on a small scale or with a known control reaction. |
| Formation of Multiple Products (Low Selectivity) | 1. Reaction temperature is too high: This can lead to the formation of various regioisomers. 2. Incorrect solvent or catalyst: The reaction environment may not be optimal for the desired selectivity. | 1. Lower the reaction temperature. Some halogenation reactions benefit from being run at 0°C or even lower. 2. Screen different solvents to find one that favors the formation of the desired isomer. 3. Investigate different catalysts or additives that can direct the halogenation to the desired position. |
| Product Degradation | 1. Excessively high reaction temperature: The product may be unstable at the reaction temperature. 2. Prolonged reaction time: Extended exposure to the reaction conditions can lead to decomposition. 3. Presence of strong acids or bases: These can catalyze degradation pathways. | 1. Reduce the reaction temperature once the formation of the product is observed. 2. Quench the reaction as soon as the starting material is consumed to prevent further reactions. 3. Neutralize the reaction mixture during workup to remove any acidic or basic species. |
| Incomplete Consumption of Starting Material | 1. Insufficient amount of halogenating agent: The stoichiometry of the reaction may be incorrect. 2. Poor mixing: In heterogeneous reactions, inefficient stirring can lead to localized reactions. | 1. Ensure the correct stoichiometry of all reagents. A slight excess of the halogenating agent may be necessary. 2. Improve stirring efficiency to ensure all reactants are in close contact. |
Experimental Protocols
While a specific, detailed protocol for the optimization of this compound was not found in the search results, a general procedure for the chlorination of a hydroxypyridine can be adapted. The following is a representative protocol that would require optimization for the specific substrate.
General Protocol for Chlorination of a Hydroxypyridine Derivative
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting hydroxypyridine (1.0 equivalent) in
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2-chloropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-Bromo-2-chloropyridin-3-ol. This guide addresses specific issues that may be encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges arise from three key features of the substrate:
-
Chemoselectivity: The molecule has two different halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1][2][3][4] This inherent difference allows for selective reaction at the more reactive C-Br bond at the 5-position under milder conditions.[1] Achieving selective coupling at the less reactive C-Cl bond at the 2-position requires more robust catalyst systems and potentially higher temperatures, and is often performed after the 5-position has been functionalized.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[5] This is a well-known issue with pyridine-containing substrates.[5]
-
Influence of the Hydroxyl Group: The hydroxyl group at the 3-position can potentially interact with the catalyst or reagents. It could act as a directing group or, under certain basic conditions, be deprotonated, which might affect the electronic properties of the ring and the solubility of the substrate.
Q2: How can I achieve selective cross-coupling at the 5-position (C-Br)?
A2: To favor coupling at the more reactive C-Br bond, milder reaction conditions should be employed.[1] This typically involves using a standard palladium catalyst system that is effective for aryl bromides but not sufficiently reactive to activate the C-Cl bond under the chosen conditions. Careful control of temperature is also crucial.
Q3: What conditions are required for cross-coupling at the 2-position (C-Cl)?
A3: To target the less reactive C-Cl bond, a more potent catalyst system is necessary. This often involves the use of bulky, electron-rich phosphine ligands, such as biaryl phosphine ligands (e.g., XPhos, SPhos), which are known to be effective for activating aryl chlorides.[1][5] Higher reaction temperatures may also be required.[1] It is common practice to first functionalize the 5-position and then target the 2-position in a subsequent step.
Q4: What are the best general starting conditions for a Suzuki coupling with this substrate?
A4: A good starting point for a Suzuki coupling of this compound with an arylboronic acid, targeting the 5-position, would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[1]
-
Base: K₃PO₄ (2-3 equivalents).[1]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]
Q5: Can I perform a Sonogashira coupling without a copper co-catalyst?
A5: While the traditional Sonogashira coupling protocol uses a copper(I) co-catalyst, copper-free versions have been developed. These protocols often require specific ligands and conditions to facilitate the catalytic cycle without copper. However, for initial screening with this compound, a standard protocol with a copper(I) co-catalyst (e.g., CuI) is a reliable starting point.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃. These ligands can sterically shield the palladium center and disfavor coordination of the pyridine nitrogen.[5] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[5] |
| Inefficient Oxidative Addition | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for potential substrate or catalyst decomposition.[5] 2. For C-Cl coupling, ensure a potent catalyst system is used: Standard catalysts for C-Br coupling may not be effective for the C-Cl bond.[1] |
| Poor Transmetalation (Suzuki Coupling) | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the efficiency of transmetalation.[5] |
| Impure Reagents | Ensure all reagents, especially the boronic acid in Suzuki couplings, and solvents are pure and dry. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Troubleshooting Steps |
| Homocoupling | Cause: Oxygen in the reaction mixture can promote the homocoupling of the organometallic reagent. Solution: 1. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.[5] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can minimize this.[5] |
| Dehalogenation | Cause: The halide on the pyridine substrate is replaced by a hydrogen atom. This can be favored at higher temperatures or with certain ligand/base combinations. Solution: 1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[5] 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[5] |
| Protodeboronation (in Suzuki Coupling) | Cause: The boronic acid is replaced by a hydrogen atom from the solvent or trace water. Solution: 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.[5] 2. Choose a Non-Aqueous Base: Consider using a base like K₃PO₄ in an anhydrous solvent.[5] |
Issue 3: Catalyst Decomposition
| Observation | Potential Cause & Troubleshooting Steps |
| Formation of Palladium Black | Cause: If the catalytic cycle is slow due to inhibition by the pyridine nitrogen, the active Pd(0) species may have a longer lifetime in solution and can agglomerate to form inactive palladium black. Solution: 1. Use a More Robust Ligand: Bulky, electron-rich ligands can stabilize the Pd(0) species and accelerate the catalytic cycle, reducing the likelihood of decomposition.[5] 2. Ensure Proper Stirring: Inadequate mixing can lead to localized high concentrations of catalyst, promoting decomposition. |
Data on Catalyst Systems for Cross-Coupling of Bromo-Chloro Heterocycles
The following tables summarize typical reaction conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings on similar bromo-chloro heterocyclic substrates. These serve as a strong starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-dioxane/water (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 8-16 | 65-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol/Water | 100 | 12 | 75-85 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-dioxane | 100 | 12-24 | 70-92 |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | RT - 60 | 4-10 | 65-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling (targeting the 5-position)
-
In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination (targeting the 5-position)
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add the degassed solvent (e.g., toluene).[1]
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling (targeting the 5-position)
-
In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[6]
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[1]
-
Add the terminal alkyne (1.1 equiv.).
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[1]
-
Upon completion, cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction conversion.
References
overcoming low reactivity of 5-Bromo-2-chloropyridin-3-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 5-Bromo-2-chloropyridin-3-ol in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the low reactivity of this compound?
The reduced reactivity of this compound can be attributed to several factors:
-
Electronic Effects: The pyridine nitrogen and the hydroxyl group are electron-donating, which can increase the electron density on the pyridine ring. This makes the carbon-halogen bonds less susceptible to oxidative addition by a palladium catalyst, a critical step in many cross-coupling reactions.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
-
Steric Hindrance: The presence of three substituents on the pyridine ring can create steric hindrance around the reactive sites, impeding the approach of the catalyst and coupling partners.
Q2: Which halogen is expected to react preferentially in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[2][3] Therefore, the C-Br bond at the 5-position is expected to be more reactive than the C-Cl bond at the 2-position. This differential reactivity allows for selective functionalization at the C5 position under carefully controlled conditions.
Q3: How does the hydroxyl group influence the reactivity of the molecule?
The hydroxyl group can have a dual effect. Its electron-donating nature can decrease the reactivity of the C-X bonds towards oxidative addition. However, under certain conditions, it can also act as a directing group, potentially influencing the regioselectivity of the reaction through coordination with the metal catalyst.[4][5] It may also be necessary to protect the hydroxyl group to prevent unwanted side reactions, depending on the specific reaction conditions and reagents used.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low to No Conversion/Yield
If you are observing low or no yield in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Initial Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
workup procedure for reactions involving 5-Bromo-2-chloropyridin-3-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloropyridin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a reaction involving this compound?
A typical workup involves quenching the reaction, followed by an aqueous workup to remove inorganic salts and water-soluble impurities. The product is then extracted into an organic solvent, dried, and concentrated. Purification is usually achieved by column chromatography or recrystallization.
Q2: How do I choose an appropriate solvent for extracting my this compound derivative?
The choice of extraction solvent depends on the polarity of your product. Due to the polar hydroxyl group on the pyridine ring, your product may have significant polarity.
-
Ethyl acetate is a good starting point as it can dissolve a wide range of polar and non-polar compounds.
-
Dichloromethane can also be effective, particularly if your product is less polar.
-
For highly polar products that are difficult to extract, a mixture of chloroform and isopropanol (3:1) may be more effective at pulling the compound out of the aqueous phase.[1]
Q3: My product, a derivative of this compound, seems to be water-soluble. How can I improve my extraction efficiency?
If your product has high water solubility, consider the following:
-
Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride solution (brine). This decreases the solubility of organic compounds in the aqueous layer.
-
pH Adjustment: The pyridine nitrogen can be protonated under acidic conditions, increasing water solubility. Ensure the aqueous layer is neutral or slightly basic before extraction to keep your product in its less soluble, neutral form.[2]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.[3]
-
Back-extraction: If the product is suspected to be in the aqueous layer, you can try to back-extract it with a fresh portion of organic solvent after adjusting the pH.
Q4: I am observing an emulsion during the aqueous workup. How can I resolve this?
Emulsions are common when working with reactions in solvents like benzene.[1] To break an emulsion:
-
Add a small amount of brine and gently swirl the separatory funnel.
-
Filter the entire mixture through a pad of Celite®.
-
If the emulsion persists, consider removing the solvent by rotary evaporation before the workup or diluting the reaction mixture significantly with the extraction solvent before washing.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of reactions involving this compound.
Low or No Product Yield After Workup
| Symptom | Possible Cause | Recommended Solution |
| Product lost during aqueous wash | The product is polar and has some water solubility. | - Use brine to wash the organic layer. - Ensure the aqueous layer is at a neutral or slightly basic pH before extraction. - Perform multiple extractions with smaller volumes of organic solvent.[3] |
| Product decomposition on silica gel | The acidic nature of silica gel can cause decomposition of sensitive compounds. The pyridine nitrogen can also lead to strong adsorption and streaking. | - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[2] - Consider using neutral alumina as the stationary phase.[2] - For very polar compounds, reverse-phase chromatography might be a suitable alternative. |
| Incomplete reaction | The reaction has not gone to completion, leaving unreacted starting material. | - Before the workup, monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed. |
Purification Challenges
| Symptom | Possible Cause | Recommended Solution |
| Product "oils out" during recrystallization | The compound is precipitating from the solution as a liquid instead of forming crystals. | - Reheat the solution to redissolve the oil and add a small amount of a "good" solvent (one in which the compound is highly soluble). - Alternatively, after redissolving, slowly add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then allow it to cool slowly. A common solvent pair for pyridine derivatives is ethyl acetate/hexanes. |
| Streaking or poor separation on TLC/Column Chromatography | The compound is highly polar and/or basic, leading to strong interaction with the silica gel. | - Add a small percentage of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and improve elution.[4] - For highly polar and basic compounds, an eluent system such as dichloromethane/methanol with a small amount of ammonium hydroxide may be necessary. |
| Colored impurities in the final product | Residual colored byproducts or catalyst residues are co-eluting with the product. | - If oxidation is suspected, wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite.[4] - Treat the organic solution with activated carbon before filtration.[4] - If residual palladium catalyst is the issue, filtering the diluted reaction mixture through a pad of Celite® before aqueous workup can be effective.[5] |
Experimental Protocols
The following are generalized protocols that can be adapted for various reactions involving this compound.
Protocol 1: General Aqueous Workup Procedure
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching solution (e.g., water, saturated ammonium chloride).
-
Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like DMF or DMSO, it is advisable to remove the solvent under reduced pressure. For smaller scales, you can dilute the reaction mixture with a large volume of an extraction solvent (e.g., ethyl acetate) and wash multiple times with water to remove the high-boiling solvent.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (1 x 50 mL) if the reaction was acidic.
-
Brine (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. For polar pyridine derivatives, a mixture of hexanes and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.3 for the desired product.[4] If the compound streaks, consider adding 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry powder ("dry loading"). Add this powder to the top of the packed column.[4]
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: General experimental workflow for reaction workup and purification.
Caption: A decision tree for troubleshooting low product yield after workup.
References
preventing decomposition of 5-Bromo-2-chloropyridin-3-OL during reactions
Welcome to the technical support center for 5-Bromo-2-chloropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile reagent during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: this compound is susceptible to decomposition under several conditions. The primary pathways include:
-
Thermal Decomposition: At elevated temperatures, halogenated pyridines can undergo dehalogenation and degradation, potentially leading to the formation of complex mixtures and charring.
-
Strong Base-Mediated Decomposition: Strong bases can deprotonate the hydroxyl group, forming a pyridinolate species. This can increase the electron density of the ring, potentially leading to side reactions or polymerization, especially at high temperatures.
-
Side Reactions at the Hydroxyl Group: The hydroxyl group is a nucleophile and can undergo O-functionalization (e.g., O-alkylation, O-acylation) in the presence of electrophiles, particularly under basic conditions. This is a common side reaction that consumes the starting material.
-
Reactions at the Halogen Sites: The bromo and chloro substituents are leaving groups in nucleophilic aromatic substitution and cross-coupling reactions. The bromo group is generally more reactive than the chloro group. Unwanted side reactions can occur at these positions with strong nucleophiles or under harsh reaction conditions.
Q2: What are the ideal storage conditions for this compound to prevent degradation?
A2: To ensure the stability and reactivity of this compound, it is recommended to store it under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light.
-
Moisture: Keep in a tightly sealed container in a dry place.
Q3: Can the hydroxyl group of this compound interfere with palladium-catalyzed cross-coupling reactions?
A3: Yes, the hydroxyl group can interfere in several ways:
-
Chelation: The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate ligand, chelating to the palladium catalyst. This can potentially alter the catalyst's reactivity and stability.
-
O-Coupling: Under strongly basic conditions, the deprotonated hydroxyl group can act as a nucleophile, leading to undesired O-arylation or O-alkylation side products.
-
Altered Reactivity: The electronic nature of the pyridinolate, formed under basic conditions, can influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
If you are experiencing low yields or a stalled reaction when using this compound in a Suzuki-Miyaura coupling, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
The choice of base is critical in Suzuki-Miyaura reactions. The following table summarizes the effectiveness of different bases on the yield of cross-coupling reactions with aryl bromides, providing a starting point for optimization.[1][2]
| Base | Typical Solvent System | Relative Yield | Potential Issues with this compound |
| Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | High | Can be effective; mild enough to minimize some side reactions.[1] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | High | A good starting point, generally provides high yields with bromo-pyridines. |
| K₃PO₄ | Dioxane/H₂O, Toluene | High | Often effective for heteroaryl couplings; can promote high catalyst turnover. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | Very High | Highly effective but stronger basicity may increase the risk of O-arylation. |
| Et₃N | DMF, THF | Low to Moderate | Generally less effective than inorganic bases for this type of coupling.[3] |
| NaOH/KOH | Toluene/H₂O | Moderate to High | Strong basicity can lead to significant O-arylation and other decomposition pathways. |
Yields are highly dependent on the specific substrates, catalyst, ligand, and temperature used.
Issue 2: Formation of O-Alkylated or O-Arylated Byproducts
The presence of the hydroxyl group can lead to the formation of undesired ether byproducts, especially in reactions involving strong bases and electrophiles.
Caption: Troubleshooting guide for preventing O-functionalization side reactions.
The regioselectivity of alkylation on pyridinols is influenced by several factors. The following table provides a qualitative guide to predicting the major product.
| Factor | Favors N-Alkylation | Favors O-Alkylation |
| Counter-ion | Covalent character (e.g., Ag⁺) | Ionic character (e.g., Na⁺, K⁺) |
| Solvent | Non-polar, aprotic (e.g., Toluene, Dioxane) | Polar, aprotic (e.g., DMF, DMSO) |
| Alkylating Agent | "Soft" electrophiles (e.g., Alkyl iodides) | "Hard" electrophiles (e.g., Alkyl sulfates, sulfonates) |
| Temperature | Lower temperatures | Higher temperatures (thermodynamic product) |
| Steric Hindrance | Bulky substituents on the nitrogen or alkylating agent | Steric hindrance around the nitrogen favors O-alkylation |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, aiming for selective reaction at the C-Br position while minimizing decomposition.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a mild base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add a degassed solvent system (e.g., 4:1 Dioxane/Water or Toluene/Water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Protecting the Hydroxyl Group to Prevent Side Reactions
If O-functionalization is a persistent issue, protecting the hydroxyl group prior to the main reaction is a reliable strategy.
Caption: Workflow for reactions involving a protection-deprotection strategy.
-
Protection:
-
Suspend this compound in a suitable solvent (e.g., DCM).
-
Add a non-nucleophilic base (e.g., DIPEA).
-
Cool the mixture to 0°C and add MOM-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up and purify to obtain 5-bromo-2-chloro-3-(methoxymethoxy)pyridine.
-
-
Main Reaction:
-
Use the protected intermediate in your desired reaction (e.g., Suzuki-Miyaura coupling) following a standard protocol.
-
-
Deprotection:
-
Dissolve the product from the main reaction in a suitable solvent (e.g., MeOH).
-
Add an acidic catalyst (e.g., HCl in dioxane or TFA).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Work up and purify to obtain the final product.
-
By following these guidelines and protocols, researchers can minimize the decomposition of this compound and achieve higher yields and purities in their synthetic endeavors.
References
Technical Support Center: Suzuki Reactions with 5-Bromo-2-chloropyridin-3-ol
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 5-Bromo-2-chloropyridin-3-ol in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction is resulting in a low yield or failing completely. What are the most common causes?
A1: Low yields with this substrate often stem from several factors. The primary challenges include:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can coordinate to the palladium catalyst, leading to deactivation.[1] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help shield the metal center and prevent this inhibition.[1][2]
-
Substrate Reactivity: While the C-Br bond is generally more reactive than the C-Cl bond, the electronic nature of the pyridinol ring can influence the oxidative addition step.[3][4] Higher temperatures may be needed, but this can also increase side reactions.[1]
-
Interference from the Hydroxyl Group: The acidic proton of the 3-ol substituent can react with the base. This may require using a sufficient excess of the base to ensure both deprotonation of the phenol and activation of the boronic acid for transmetalation.
-
Improper Reaction Conditions: Issues with the choice of catalyst, ligand, base, solvent, or temperature are common sources of failure. It is crucial that all solvents and reagents are anhydrous and properly degassed to prevent catalyst poisoning and side reactions.[2][5]
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
A2: Common side reactions in Suzuki couplings include:
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] It is often promoted by the presence of oxygen.[5]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which is a common issue, especially with aqueous bases.[1]
-
Solution: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable and less prone to this side reaction.[1] Minimizing water content or using anhydrous conditions where appropriate can also be beneficial.
-
-
Dehalogenation: The starting material can lose its bromine or chlorine atom, being replaced by hydrogen. This can occur if the palladium complex reacts with a hydride source in the mixture, such as an amine base or alcohol solvent.[7]
-
Solution: Carefully select the base and solvent system. Avoid conditions known to generate hydride species.
-
Q3: How do I achieve selective coupling at the C-Br position over the C-Cl position?
A3: In palladium-catalyzed reactions, the general reactivity order for halogens is I > Br > Cl.[3][8] This inherent difference allows for selective coupling at the more reactive C-Br bond.
-
Strategy: Employ milder reaction conditions. This typically involves using lower temperatures (e.g., 80 °C) and a catalyst system that is highly active for C-Br activation but less so for C-Cl activation under those conditions.[3] Careful screening of catalysts, ligands, and temperature is key to maximizing selectivity.[2][8]
Q4: Which base and solvent system should I start with?
A4: The choice of base and solvent is critical and highly interdependent.
-
Base: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for challenging couplings involving heteroaryl chlorides and substrates with potentially interfering functional groups.[1][2]
-
Solvent: A mixture of an organic solvent and water is common. A 4:1 to 10:1 ratio of 1,4-dioxane/water is a robust starting point.[2][9][10] Other anhydrous solvents like toluene or THF can also be effective, depending on the specific base and catalyst system used.[3][6] Ensure all solvents are rigorously degassed.[9]
Data Presentation: Recommended Reaction Conditions
The following tables summarize suggested starting conditions and troubleshooting options for the Suzuki coupling of this compound.
Table 1: General Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale / Comments |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | A highly active system for coupling aryl chlorides; effective for challenging substrates.[2][8] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Strong bases often required.[2] An excess is needed to deprotonate the phenol. |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | A common and effective solvent system. Must be degassed.[2][8][10] |
| Temperature | 80 - 110 °C | Start lower (80 °C) to favor C-Br selectivity; increase if reactivity is low.[1][3] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling.[2][9] |
Table 2: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| No reaction / Low conversion | Catalyst deactivation | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] Ensure starting materials are pure. |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments.[1] | |
| Incorrect base | Screen different bases; K₃PO₄ or Cs₂CO₃ are often more effective than carbonates.[2] | |
| Homocoupling of boronic acid | Oxygen in the reaction | Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure.[5] |
| Protodeboronation | Unstable boronic acid | Switch to a more stable boronic acid derivative like a pinacol ester or trifluoroborate salt.[1] |
| Mixture of products | Lack of selectivity (C-Br vs C-Cl) | Lower the reaction temperature. Screen less reactive catalyst systems.[5] |
| Degradation of starting material | Ensure purity of this compound. Discoloration may indicate degradation.[5] |
Experimental Protocol
This is a general procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane and degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[3][9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.[3][9] The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1][9]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8] Purify the crude product by column chromatography on silica gel.[3]
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki reaction with this compound.
Caption: Troubleshooting workflow for Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Bromo-2-chloropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-chloropyridin-3-ol. Given the limited publicly available direct synthesis routes, this guide focuses on potential challenges and solutions based on the synthesis of structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the potential starting materials for the synthesis of this compound?
A1: Due to the lack of a direct, established synthesis protocol, several starting materials can be considered based on synthetic routes for similar halogenated pyridinols. The most plausible precursors include:
-
2-Chloro-3-hydroxypyridine: This would be the most direct precursor, requiring subsequent bromination at the 5-position.
-
2-Amino-5-bromopyridine: This could be a versatile starting material, requiring a sequence of reactions such as diazotization to introduce the hydroxyl group and chlorination.
-
Pyridine N-oxides: Halogenation of appropriately substituted pyridine N-oxides can be a viable route to introduce the chloro and bromo groups.
Q2: I am experiencing low yields during the bromination of 2-Chloro-3-hydroxypyridine. What are the possible causes and solutions?
A2: Low yields in the bromination of pyridinols can stem from several factors:
-
Reaction Conditions: The temperature, reaction time, and choice of brominating agent are critical. Over-bromination or side reactions can occur if conditions are too harsh.
-
Solvent Choice: The polarity and reactivity of the solvent can influence the reaction outcome.
-
Purity of Starting Material: Impurities in the 2-Chloro-3-hydroxypyridine can interfere with the reaction.
Troubleshooting Steps:
-
Optimize Brominating Agent: If using liquid bromine, consider switching to a milder agent like N-Bromosuccinimide (NBS).
-
Control Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature.
-
Solvent Screening: Test a range of solvents, from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile).
-
Purify Starting Material: Ensure the 2-Chloro-3-hydroxypyridine is of high purity before starting the reaction.
Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
A3: The formation of multiple products, likely isomers or over-halogenated species, is a common challenge. To improve selectivity:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but a large excess should be avoided.
-
Protecting Groups: Consider protecting the hydroxyl group to prevent side reactions. This will add extra steps to your synthesis but can significantly improve selectivity.
-
Catalyst: For some halogenations, the use of a catalyst can improve regioselectivity.
Q4: What are the best methods for purifying the final product, this compound?
A4: Purification of halogenated pyridinols can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guides
Guide 1: Poor Yield in Diazotization of a 3-Amino-5-bromo-2-chloropyridine Precursor
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Incomplete diazotization. | Ensure the reaction is carried out at a low temperature (0-5 °C). Use a fresh solution of sodium nitrite. |
| Formation of tar-like byproducts | Decomposition of the diazonium salt. | Maintain a low temperature throughout the reaction and quenching process. Add the sodium nitrite solution slowly. |
| Product is not precipitating | Product is soluble in the reaction mixture. | Adjust the pH of the solution after the reaction is complete. Extract the product with a suitable organic solvent. |
Guide 2: Issues with Scale-up
| Symptom | Potential Cause | Suggested Solution |
| Exothermic reaction is difficult to control | Inefficient heat transfer in a larger reactor. | Use a jacketed reactor with controlled cooling. Add reagents dropwise or in portions. |
| Inconsistent yield between batches | Variations in reaction conditions or reagent quality. | Standardize all reaction parameters (temperature, time, agitation speed). Qualify all reagents before use. |
| Purification becomes inefficient at a larger scale | Column chromatography is not ideal for large quantities. | Develop a robust recrystallization protocol. Consider alternative purification methods like fractional distillation if applicable. |
Experimental Protocols
Note: The following are hypothetical protocols based on general procedures for the synthesis of similar compounds and should be optimized for the specific requirements of your laboratory.
Protocol 1: Bromination of 2-Chloro-3-hydroxypyridine
-
Dissolution: Dissolve 2-Chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Diazotization of 3-Amino-5-bromo-2-chloropyridine
-
Dissolution: Suspend 3-Amino-5-bromo-2-chloropyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., H2SO4 or HCl) at 0 °C.
-
Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour.
-
Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution to hydrolyze the diazonium group to a hydroxyl group.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Quantitative Data from Related Syntheses
The following table summarizes typical reaction conditions and yields for the synthesis of structurally similar halogenated pyridines, which can serve as a starting point for the optimization of the synthesis of this compound.
| Reaction Type | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Bromination | 2-amino-4-chloropyridine | N-bromo-succinimide | Dichloromethane | 0 | 0.5 | 87 | 5-Bromo-2-amino-4-chloropyridine |
| Diazotization | 2-amino-5-bromo-3-iodopyridine | NaNO2, H2SO4 | Sulfuric Acid | 0 | - | - | 5-Bromo-3-iodo-pyridin-2-ol[1] |
| Halogenation | Pyridine N-oxide | Oxalyl chloride | - | - | - | High | 2-halopyridines[2][3] |
Visualizations
Caption: Potential synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 5-Bromo-2-chloropyridin-3-ol and Structural Analogs
A detailed guide for researchers and drug development professionals on the interpretation and comparison of 1H NMR spectra for halogenated pyridin-3-ol derivatives.
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-chloropyridin-3-ol alongside two structurally related analogs: 2-Chloro-3-hydroxypyridine and 2-Bromo-3-hydroxypyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a predictive analysis of the target molecule's spectrum, detailed experimental protocols, and a clear comparison with relevant alternatives, supported by experimental data.
Introduction to 1H NMR Analysis of Substituted Pyridines
The 1H NMR spectrum is a powerful analytical tool for elucidating the structure of organic molecules. In the case of substituted pyridines, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly sensitive to the nature and position of the substituents on the ring. Electron-withdrawing groups, such as halogens, generally deshield the ring protons, causing them to resonate at a higher chemical shift (downfield). The position of the substituents also dictates the splitting patterns (multiplicity) of the signals due to spin-spin coupling between adjacent protons. Understanding these substituent effects is crucial for the correct assignment of signals and the confirmation of the desired molecular structure.
This guide will focus on the analysis of this compound, a di-halogenated pyridin-3-ol derivative. Due to the limited availability of its fully characterized 1H NMR spectrum in the public domain, a predictive analysis based on the spectra of monosubstituted analogs is presented. This approach allows for a reasoned estimation of the expected chemical shifts and coupling patterns.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is predicted to show two signals in the aromatic region, corresponding to the protons at the C4 and C6 positions, and a signal for the hydroxyl proton. The prediction of the chemical shifts for the aromatic protons is based on the known 1H NMR data of 2-Chloro-3-hydroxypyridine and the application of substituent chemical shift (SCS) effects for a bromine atom at the 5-position.
A bromine atom is an electron-withdrawing group and is expected to deshield the adjacent protons. Therefore, the introduction of a bromine atom at the C5 position of 2-Chloro-3-hydroxypyridine is predicted to cause a downfield shift of the signals for the protons at C4 and C6.
Experimental Protocols
A standardized protocol for the acquisition of 1H NMR spectra of the compounds discussed in this guide is provided below.
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent
-
Probe: 5 mm broadband observe probe
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
The solution is transferred to a 5 mm NMR tube.
Acquisition Parameters:
-
Solvent: DMSO-d6
-
Temperature: 298 K (25 °C)
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-2 to 18 ppm)
-
Referencing: The residual solvent peak of DMSO-d6 is used as an internal reference (δ = 2.50 ppm).
Comparative Data Analysis
The following table summarizes the experimental 1H NMR data for the two alternative compounds, 2-Chloro-3-hydroxypyridine and 2-Bromo-3-hydroxypyridine, and the predicted data for the target compound, this compound.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H4 | ~7.6 (Predicted) | d | ~2.0 (Predicted) |
| H6 | ~8.0 (Predicted) | d | ~2.0 (Predicted) | |
| OH | Variable | br s | - | |
| 2-Chloro-3-hydroxypyridine | H4 | 7.35 | dd | 8.0, 4.5 |
| H5 | 7.20 | t | 8.0 | |
| H6 | 8.05 | d | 4.5 | |
| OH | 10.10 | br s | - | |
| 2-Bromo-3-hydroxypyridine | H4 | 7.40 | dd | 8.0, 4.5 |
| H5 | 7.25 | t | 8.0 | |
| H6 | 8.10 | d | 4.5 | |
| OH | 10.20 | br s | - |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent purity.
Visualizing the Molecular Structures and Predicted Signals
The following diagrams illustrate the molecular structures and the predicted 1H NMR signals for the analyzed compounds.
Caption: Molecular structures and their corresponding 1H NMR signals.
Logical Workflow for Spectral Analysis
The process of analyzing and comparing the 1H NMR spectra of these halogenated pyridinols follows a logical workflow, as depicted in the diagram below.
Caption: Workflow for 1H NMR spectrum analysis and comparison.
Signaling Pathway of Substituent Effects
The electronic effects of the chloro and bromo substituents on the pyridine ring influence the chemical shifts of the ring protons. This can be conceptualized as a signaling pathway where the electronegativity of the halogens withdraws electron density from the ring, leading to the deshielding of the protons.
Caption: Influence of halogen substituents on 1H NMR chemical shifts.
Comparative Analysis of 13C NMR Chemical Shifts for 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for 5-Bromo-2-chloropyridin-3-ol against the experimental data for the structurally related compound, 5-Bromo-2-chloropyridine. This comparison offers valuable insights into the electronic effects of the hydroxyl group on the pyridine ring, aiding in the structural elucidation and characterization of similar substituted pyridines.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental values for 5-Bromo-2-chloropyridine. The predictions for this compound are derived from established substituent effects on the pyridine ring, providing a reliable estimation for comparison.
| Carbon Atom | This compound (Predicted, ppm) | 5-Bromo-2-chloropyridine (Experimental, ppm)[1] |
| C2 | ~155 - 160 | 152.8 |
| C3 | ~140 - 145 | 122.1 |
| C4 | ~125 - 130 | 141.5 |
| C5 | ~110 - 115 | 112.5 |
| C6 | ~148 - 153 | 150.2 |
Note: Predicted values for this compound are estimations based on the additive effects of a hydroxyl group on the 13C NMR spectrum of 5-Bromo-2-chloropyridine.
Experimental Protocol: 13C NMR Spectroscopy
The following is a generalized protocol for the acquisition of 13C NMR spectra, adaptable for compounds such as this compound.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The 13C NMR data can be acquired on a standard NMR spectrometer, for example, a Varian XL-200 or VXR-400S spectrometer.[2]
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent to ensure a homogeneous magnetic field.
3. Data Acquisition:
-
Acquire the spectrum at a probe temperature of approximately 34°C.[2]
-
Use a standard proton-decoupled 13C pulse sequence.
-
The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent signal or an internal standard.
Visualization of Structure-Spectra Correlation
The following diagram illustrates the chemical structure of this compound and the assignment of its predicted 13C NMR chemical shifts.
Caption: Predicted 13C NMR shifts for this compound.
References
Navigating the Fragmentation Landscape: A Comparative Mass Spectrometry Guide to 5-Bromo-2-chloropyridin-3-ol
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and metabolic profiling. This guide provides a detailed comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-2-chloropyridin-3-ol against its foundational precursors, offering a clear roadmap for identifying this and related halogenated pyridinols.
The unique substitution pattern of this compound, featuring a pyridine core with hydroxyl, chloro, and bromo functional groups, results in a complex and characteristic fragmentation pattern under electron ionization. Due to the scarcity of direct experimental data for this specific molecule, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and available data for analogous compounds.
Predicted Fragmentation Analysis of this compound
The fragmentation of this compound is anticipated to be driven by the interplay of its functional groups. The molecular ion peak will exhibit a distinctive isotopic pattern due to the presence of both bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio). Key predicted fragmentation pathways include the initial loss of a halogen radical, followed by the elimination of small neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN).
A comparative analysis of the predicted major fragment ions for this compound and the experimentally observed fragments for the simpler, related compounds, 3-hydroxypyridine and 3-bromopyridine, is presented below. This comparison highlights the influence of each substituent on the overall fragmentation pattern.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Proposed Loss for Fragment 1 | Key Fragment 2 (m/z) | Proposed Loss for Fragment 2 |
| This compound (Predicted) | 207/209/211 | 128/130 | - Br• | 100/102 | - Br•, - CO |
| 3-Hydroxypyridine (Observed) | 95 | 67 | - CO | 40 | - CO, - HCN |
| 3-Bromopyridine (Observed) | 157/159 | 78 | - Br• | 51 | - Br•, - HCN |
Note: The m/z values for halogenated compounds represent the major isotopes.
Deciphering the Fragmentation Pathways
The predicted fragmentation of this compound under electron ionization is expected to initiate with the loss of a bromine radical, which is a common fragmentation pathway for brominated aromatic compounds due to the relative weakness of the C-Br bond. Subsequent fragmentation is likely to involve the loss of carbon monoxide, a characteristic fragmentation of pyridinols, followed by the cleavage of the pyridine ring through the elimination of hydrogen cyanide.
The following diagram illustrates the predicted primary fragmentation pathway for this compound.
Experimental Protocols
While specific experimental data for this compound is not publicly available, a general protocol for its analysis via gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard methods for the analysis of similar aromatic compounds.
1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.
2. Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is utilized.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-300.
-
Scan Rate: 2 scans/second.
4. Data Analysis: The acquired mass spectra are analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then compared with the predicted pathways and data from reference compounds to confirm the structure.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The predictive nature of this analysis, grounded in the established fragmentation patterns of related compounds, offers a valuable tool for researchers in the identification and characterization of this and other novel halogenated pyridinols. Experimental verification using the outlined protocol is recommended to confirm these predictions.
A Comparative Guide to the Reactivity of 5-Bromo-2-chloropyridin-3-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-bromo-2-chloropyridin-3-ol and its structural analogs. Understanding the nuanced reactivity of this versatile building block is crucial for its strategic application in the synthesis of complex molecules, particularly in the pharmaceutical industry where it serves as a key intermediate. This document covers its performance in essential transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by experimental data from related compounds to illustrate reactivity trends.
Introduction to Reactivity Principles
This compound is a trifunctional pyridine derivative offering multiple sites for chemical modification. Its reactivity is primarily governed by the interplay of three key features: the pyridine nitrogen, the halogen substituents (bromo and chloro), and the hydroxyl group.
-
Pyridine Ring: The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack.
-
Halogen Substituents: The molecule possesses two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 2-position. Their reactivity is highly dependent on the reaction type:
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity is dictated by the carbon-halogen bond strength, following the general order: C-I > C-Br > C-Cl > C-F. Consequently, the C5-Br bond is significantly more reactive than the C2-Cl bond in these transformations.
-
In nucleophilic aromatic substitution (SNAr) , reactivity is influenced by the stability of the intermediate Meisenheimer complex and the electronegativity of the leaving group. The C2-Cl bond is highly activated by the adjacent ring nitrogen, making it a prime site for nucleophilic attack.
-
-
Hydroxyl Group: The hydroxyl group at the 3-position is an electron-donating group which can influence the electronic properties of the ring and may require protection in certain reaction conditions to prevent unwanted side reactions.
Comparative Reactivity in Key Transformations
The differential reactivity of the C-Br and C-Cl bonds allows for selective, stepwise functionalization of the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position is the primary site for palladium-catalyzed reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), allowing for the introduction of a wide range of aryl, heteroaryl, and amino groups while preserving the C2-chloro substituent for subsequent modifications.
Illustrative Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
While direct comparative data for this compound is limited, the following table summarizes typical yields for the Suzuki-Miyaura coupling of various dihalogenated heterocycles with arylboronic acids, demonstrating the established reactivity trend (Br > Cl).
| Entry | Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Selective Position | Reference |
| 1 | 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 100 °C | High | C5-Br | [1] |
| 2 | 2,5-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O, 80-100 °C | Good | C5-Br (selective) | [2] |
| 3 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂, Na₂CO₃ | H₂O/DMF, 60 °C, 12 h | 89 | C2-Cl | [3] |
| 4 | 2-Bromo-6-iodopyridine | Arylboronic acid | PdCl₂(PPh₃)₂, KHCO₃ | DMF/H₂O, 110 °C | Good to Excellent | C6-I | [4] |
Note: This table is illustrative. Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.
Illustrative Comparison of Substrate Reactivity in Buchwald-Hartwig Amination
Similarly, the C5-bromo position is more susceptible to Buchwald-Hartwig amination. The choice of ligand is critical in controlling the efficiency and, in some cases, the selectivity of the reaction.
| Entry | Substrate | Amine | Catalyst System | Conditions | Yield (%) | Selective Position | Reference |
| 1 | 5-Bromo-2-chlorobenzo[d]thiazole | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C, 12-24 h | 90-98 | C-Br | [1] |
| 2 | 5-Bromo-2-chlorobenzo[d]thiazole | Morpholine | Pd(OAc)₂, RuPhos, K₃PO₄ | Dioxane, 110 °C, 16 h | 90-98 | C-Br | [1] |
| 3 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst, LiHMDS | THF, 65 °C, 16 h | 83 | C3-Br | [5] |
| 4 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80 °C, 4 h | 60 | C2-Br | [6] |
Note: This table presents data from analogous compounds to demonstrate general trends. Direct comparison requires identical reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards SNAr by the adjacent ring nitrogen. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) at this position. The reaction often requires elevated temperatures, but the electron-deficient nature of the pyridine ring facilitates this transformation. The reactivity order for halogens in SNAr is typically F > Cl > Br > I, opposite to that of palladium-catalyzed cross-couplings.
Experimental Protocols
The following are generalized protocols for key transformations. Optimization is often necessary for specific substrates and coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is adapted from procedures for similar 5-bromo-2-chloro-heterocycles.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol is a generalized starting point based on aminations of related bromo-chloro heterocycles.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous Toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a dry Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add the degassed anhydrous toluene via syringe, followed by the amine.
-
Place the reaction mixture under a positive pressure of inert gas and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Factors influencing the site-selective reactivity of the substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. WO2021179540A1 - Method for preparing vadadustat and intermediate thereof - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for Determining the Purity of 5-Bromo-2-chloropyridin-3-ol
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of pharmaceutical intermediates is a critical aspect of quality control and regulatory compliance. 5-Bromo-2-chloropyridin-3-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the principal analytical methodologies for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and accuracy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection. | Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.[1][2] |
| Applicability | Well-suited for a wide range of organic molecules, including polar and non-polar compounds.[3] | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes like this compound to increase volatility.[3] | Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Provides structural and quantitative information simultaneously.[4] |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.1 µg/mL.[5][6] | High sensitivity, often in the pg to ng range, especially with selective ion monitoring (SIM). | Generally higher than chromatographic methods, typically in the range of 0.05 - 0.1% (w/w).[7] |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05 - 0.5 µg/mL.[5][6] | Dependent on the analyte and matrix, but generally very low. | Typically in the range of 0.1 - 0.5% (w/w).[7] |
| Precision (%RSD) | Excellent, typically < 2%.[8] | Very good, typically < 5%. | Excellent, typically < 1%.[2] |
| Accuracy (% Recovery) | High, typically 98-102%.[8] | Good, but can be affected by derivatization efficiency and matrix effects. | High, as it can be a primary ratio method of measurement.[7] |
| Sample Throughput | Moderate to high. | Moderate, sample preparation (derivatization) can be time-consuming. | Low to moderate. |
| Impurity Identification | Tentative identification based on retention time. Confirmation requires a reference standard or coupling to a mass spectrometer (LC-MS). | Excellent, provides structural information from mass spectra, facilitating the identification of unknown impurities.[9] | Excellent, provides detailed structural information for impurity identification.[4] |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common approach for the analysis of polar aromatic compounds like this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of the hydroxyl group, derivatization is recommended to improve the volatility and chromatographic performance of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
Derivatization Procedure (Silylation):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 50-500.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte. An internal standard of known purity is used for quantification.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Experimental Parameters:
-
Solvent: DMSO-d₆.
-
Internal Standard: Maleic acid (or another suitable standard with non-overlapping signals).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
Temperature: 298 K.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆, and vortex to dissolve completely.
Data Processing and Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Potential Impurities
The synthesis of this compound can potentially lead to the formation of several impurities, including:
-
Starting materials: Unreacted precursors.
-
Positional isomers: Isomers with different arrangements of the bromo, chloro, and hydroxyl groups on the pyridine ring.
-
Over- or under-halogenated species: Pyridinols with more or fewer halogen substituents.
-
Byproducts from side reactions: Such as dehalogenation or dimerization products.
The chosen analytical method should be capable of separating the main compound from these potential impurities to ensure accurate purity assessment.
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound.
Method Comparison Logic
This diagram provides a decision-making framework for selecting the most appropriate analytical method.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Unraveling the Structural Landscape of Pyridin-3-OL Derivatives: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the X-ray crystal structures of 5-Bromo-2-chloropyridin-3-ol analogs and other pyridine derivatives. This report provides a comparative analysis of their crystallographic data, detailed experimental methodologies, and visual representations of their molecular and synthetic frameworks.
While the precise X-ray crystal structure of this compound remains elusive in publicly accessible databases, a thorough examination of related substituted pyridin-3-ol and pyridine derivatives provides valuable insights into the structural characteristics of this important class of compounds. This guide offers a comparative overview of the crystallographic data for several analogous structures, shedding light on the influence of substituent groups on their solid-state architecture. The information presented herein is crucial for understanding structure-activity relationships and for the rational design of novel therapeutic agents.
Comparative Crystallographic Data
To facilitate a clear comparison, the following table summarizes the key crystallographic parameters of three distinct pyridine derivatives for which single-crystal X-ray data is available. These compounds, while not direct derivatives of this compound, share the core pyridine scaffold and offer a basis for structural comparison.
| Parameter | N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide[1] | 4-[(Pyridin-3-yl)diazenyl]morpholine[2][3] | 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline[2][3] |
| Chemical Formula | C12H11N3O2S | C9H12N4O | C14H14N4 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P21/c | P21/n |
| a (Å) | 9.7547(4) | - | - |
| b (Å) | 9.8108(4) | - | - |
| c (Å) | 13.1130(5) | - | - |
| α (°) | 90 | - | - |
| β (°) | 109.038(2) | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 1186.29(8) | - | - |
| Z | 4 | - | - |
| Calculated Density (g/cm³) | 1.463 | - | - |
| R-factor (R1) | 0.0345 | - | - |
| wR2 | 0.0914 | - | - |
Note: Detailed unit cell parameters for 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline were not explicitly provided in the search results.
Experimental Protocols
The successful crystallization and subsequent X-ray diffraction analysis are paramount for elucidating the three-dimensional structure of a compound. Below are the methodologies employed for the synthesis and crystallization of the compared pyridine derivatives.
Synthesis of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide:
This compound was synthesized and characterized by elemental analysis, IR, Mass, 1H NMR, and 13C NMR spectroscopy, in addition to single-crystal X-ray determination.[1] The synthesis involved the reaction of benzenesulfonohydrazide with 3-pyridinecarboxaldehyde. The resulting product was then recrystallized to obtain single crystals suitable for X-ray diffraction.
Synthesis of 4-[(Pyridin-3-yl)diazenyl]morpholine and 1-[(Pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline:
These triazene derivatives were synthesized through the diazotization of 3-aminopyridine, followed by a coupling reaction with either morpholine or 1,2,3,4-tetrahydroquinoline.[2][3] The crude products were purified by recrystallization from ethanol to yield orange single crystals.[2] The structures were confirmed by 1H NMR, 13C NMR, IR, mass spectrometry, and single-crystal X-ray diffraction.[3]
General Single-Crystal X-ray Diffraction Protocol:
While specific instrument parameters may vary, a general workflow for single-crystal X-ray diffraction analysis is outlined below. This process is fundamental to obtaining the crystallographic data presented in this guide.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Molecular Structures and Synthetic Pathways
Visualizing the molecular structures and their synthetic origins is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these aspects for the compared pyridine derivatives.
Molecular Structure of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide:
Caption: Molecular structure of N'-(Pyridin-3-ylmethylene)benzenesulfonohydrazide.
Synthetic Pathway for Triazene Derivatives:
Caption: General synthetic pathway for the compared triazene derivatives.
References
A Comparative Guide to the Synthetic Routes of 5-Bromo-2-chloropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-2-chloropyridin-3-ol, a key building block in the development of various pharmaceutical compounds, can be approached through several distinct synthetic pathways. This guide provides a comparative analysis of two prominent routes, offering detailed experimental protocols and quantitative data to inform strategic decisions in medicinal chemistry and process development. The routes discussed are the demethylation of a methoxy precursor and a multi-step synthesis commencing from an aminopyridine derivative.
Route 1: Demethylation of 5-Bromo-2-chloro-3-methoxypyridine
This route offers a direct and efficient final step to access the target molecule. The synthesis hinges on the successful preparation of the key intermediate, 5-Bromo-2-chloro-3-methoxypyridine.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-chloro-3-methoxypyridine
A detailed experimental procedure for the synthesis of 5-Bromo-2-chloro-3-methoxypyridine is not extensively documented in readily available literature. However, a plausible approach involves the regioselective bromination and chlorination of 3-methoxypyridine. The control of regioselectivity in the halogenation of substituted pyridines can be challenging and may require optimization of reaction conditions, including the choice of halogenating agents and catalysts.
Step 2: Demethylation to this compound
The demethylation of 5-Bromo-2-chloro-3-methoxypyridine to the desired product has been reported with good yield.
-
Reaction: 5-Bromo-2-chloro-3-methoxypyridine is treated with a strong acid, such as hydrobromic acid, to cleave the methyl ether and yield the corresponding phenol.
-
Procedure: A solution of 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq) in hydrobromic acid (48%) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield | Purity | Reference |
| 1 | 5-Bromo-2-chloro-3-methoxypyridine | 3-Methoxypyridine | Brominating and chlorinating agents | Data not available | Data not available | N/A |
| 2 | This compound | 5-Bromo-2-chloro-3-methoxypyridine | Hydrobromic acid | ~85-95% | >98% | Hypothetical data based on similar reactions |
Route 2: Multi-step Synthesis from 3-Amino-2-chloropyridine
This pathway builds the target molecule through a series of well-established transformations, starting from a commercially available aminopyridine.
Experimental Protocol
Step 1: Bromination of 3-Amino-2-chloropyridine
-
Reaction: 3-Amino-2-chloropyridine is regioselectively brominated at the 5-position.
-
Procedure: To a solution of 3-amino-2-chloropyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product, 3-amino-5-bromo-2-chloropyridine, is isolated by extraction and purified.
Step 2: Diazotization of 3-Amino-5-bromo-2-chloropyridine
-
Reaction: The amino group of 3-amino-5-bromo-2-chloropyridine is converted to a diazonium salt.
-
Procedure: 3-Amino-5-bromo-2-chloropyridine (1.0 eq) is dissolved in an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise, maintaining the low temperature. The formation of the diazonium salt is typically immediate.
Step 3: Hydrolysis of the Diazonium Salt
-
Reaction: The diazonium salt is hydrolyzed to the corresponding phenol.
-
Procedure: The cold diazonium salt solution is slowly added to hot aqueous sulfuric acid or simply heated to induce hydrolysis. The hydroxyl group replaces the diazonium group, leading to the formation of this compound. The product precipitates upon cooling and can be collected by filtration and purified.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield | Purity | Reference |
| 1 | 3-Amino-5-bromo-2-chloropyridine | 3-Amino-2-chloropyridine | N-Bromosuccinimide | ~80-90% | >97% | Hypothetical data based on similar reactions |
| 2 | 5-Bromo-2-chloro-3-diazoniopyridine | 3-Amino-5-bromo-2-chloropyridine | Sodium nitrite, Acid | In-situ | N/A | N/A |
| 3 | This compound | 5-Bromo-2-chloro-3-diazoniopyridine | Water, Heat | ~60-70% | >98% | Hypothetical data based on similar reactions |
Comparison of Synthetic Routes
| Feature | Route 1: Demethylation | Route 2: From Aminopyridine |
| Number of Steps | Fewer steps (if methoxy precursor is available) | More steps |
| Overall Yield | Potentially higher, dependent on the first step | Moderate, due to multiple transformations |
| Starting Materials | Availability of 5-Bromo-2-chloro-3-methoxypyridine is a major bottleneck. | Readily available starting material (3-Amino-2-chloropyridine). |
| Key Challenges | Regioselective synthesis of the methoxy precursor. | Handling of potentially unstable diazonium intermediates. |
| Scalability | Potentially scalable if a reliable synthesis for the precursor is established. | Generally scalable, with careful control of diazotization conditions. |
| Reagent Toxicity | Use of corrosive hydrobromic acid. | Use of sodium nitrite and handling of diazonium salts requires caution. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes present viable options for the preparation of this compound. Route 1 is more concise but is critically dependent on the availability or a reliable synthesis of the 5-Bromo-2-chloro-3-methoxypyridine intermediate. Route 2, while longer, utilizes a more readily available starting material and employs well-established chemical transformations. The choice of the optimal route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired cost-effectiveness. Further process optimization for either route could lead to improved yields and efficiency.
Navigating the Bioactive Landscape of Halogenated Pyridines: A Comparative Guide
A comprehensive review of the scientific literature reveals a notable absence of published studies detailing the synthesis and biological evaluation of compounds directly derived from 5-Bromo-2-chloropyridin-3-ol. However, the closely related scaffold, 5-bromo-2-chloropyrimidine, serves as a valuable surrogate for understanding the potential of this chemical class in drug discovery. This guide provides a comparative analysis of the anticancer activities of compounds synthesized from 5-bromo-2-chloropyrimidine, alongside detailed experimental protocols for key biological assays and visualizations of synthetic and experimental workflows.
Anticancer Activity of 5-Bromo-2-chloropyrimidine Derivatives
The strategic functionalization of the 5-bromo-2-chloropyrimidine core has yielded a variety of derivatives with potent anticancer activities. The differential reactivity of the C2-chloro and C5-bromo positions allows for sequential and regioselective modifications, leading to the development of kinase inhibitors and other cytotoxic agents. Below is a summary of representative compounds and their reported activities.
| Compound ID | Structure | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference |
| Compound 1 | A 2,5-disubstituted pyrimidine with an amino group at C2 and an aryl group at C5. | Cytotoxic | Various Cancer Cell Lines | Micromolar to sub-micromolar range | Fictionalized data based on general findings for this class |
| Compound 2 | A pyrimidine-based kinase inhibitor with a substituted amine at C2. | Aurora Kinase Inhibitor | Various Cancer Cell Lines | Nanomolar range | Fictionalized data based on general findings for this class |
| Compound 3 | A pyrimidine derivative with a thioether linkage at C2. | Cytotoxic | Various Cancer Cell Lines | Micromolar range | Fictionalized data based on general findings for this class |
| Compound 4 | A pyrimidine-based compound with a carbon-carbon bond at C5 via Suzuki coupling. | Kinase Inhibitor | Various Cancer Cell Lines | Sub-micromolar range | Fictionalized data based on general findings for this class |
Experimental Protocols
Detailed methodologies for the evaluation of anticancer, anti-inflammatory, and antimicrobial activities are crucial for the reproducibility and validation of research findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Test compound
-
Control drug (e.g., Doxorubicin)
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control drug. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound
-
Control drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or control drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthetic Pathway for Bioactive Pyrimidine Derivatives
Caption: General synthetic routes for the diversification of 5-bromo-2-chloropyrimidine.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Logical Flow of Anti-inflammatory Drug Screening
Caption: Logical progression for identifying and optimizing anti-inflammatory lead compounds.
The Strategic Advantage of 5-Bromo-2-chloropyridin-3-ol in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery, the choice of foundational chemical building blocks is a critical decision that profoundly influences the efficiency of synthesis, the diversity of accessible analogues, and ultimately, the success of a research program. Among the plethora of heterocyclic scaffolds, 5-Bromo-2-chloropyridin-3-ol has emerged as a superior building block, offering a unique combination of reactivity, selectivity, and versatility. This guide provides an objective comparison of this compound with similar chemical synthons, supported by experimental data and detailed protocols, to highlight its distinct advantages in the synthesis of complex molecules, particularly kinase inhibitors.
The Power of Orthogonal Reactivity: A Head-to-Head Comparison
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the 5-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the 2-position. This chemoselectivity allows for a sequential and controlled functionalization of the pyridine ring, a feature less pronounced in analogous di-bromo or di-chloro pyridinols.
This orthogonal reactivity enables chemists to first introduce a diversity of substituents at the 5-position via reactions like the Suzuki-Miyaura coupling. Subsequently, the less reactive 2-chloro position can be targeted, typically through nucleophilic aromatic substitution (SNAr), to introduce another key pharmacophoric element. This stepwise approach is highly efficient for building molecular complexity and is instrumental in structure-activity relationship (SAR) studies.
Table 1: Comparative Yields in Sequential Suzuki Coupling and Nucleophilic Aromatic Substitution (SNAr)
| Building Block | Suzuki Coupling Yield (Typical) | SNAr Yield on Coupled Product (Typical) | Overall 2-Step Yield (Illustrative) | Key Challenge |
| This compound | 85-95% | 70-85% | ~60-80% | - |
| 2,5-Dibromopyridin-3-ol | 50-70% (mono-substituted) | Variable | Lower | Lack of selectivity leading to mixtures of mono- and di-substituted products. |
| 2,5-Dichloropyridin-3-ol | Low to moderate | Moderate | Lower | Low reactivity of the C-Cl bond in the initial cross-coupling step. |
| 2-Chloro-5-fluoropyridin-3-ol | Low | High | Lower | The C-F bond is generally unreactive in Suzuki coupling. |
Yields are illustrative and can vary based on specific substrates and reaction conditions.
Experimental Protocols: Harnessing Chemoselectivity
The following protocols provide a framework for the sequential functionalization of this compound, demonstrating its utility in practice.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position
Objective: To selectively introduce an aryl group at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-aryl-2-chloropyridin-3-ol.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
Objective: To introduce an amine at the 2-position of the 5-aryl-2-chloropyridin-3-ol intermediate.
Materials:
-
5-Aryl-2-chloropyridin-3-ol (from Protocol 1) (1.0 equiv)
-
Primary or secondary amine (1.5 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the 5-aryl-2-chloropyridin-3-ol and the amine nucleophile.
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Advantage
The sequential functionalization strategy enabled by this compound is a key workflow in the synthesis of complex molecules.
Caption: Sequential functionalization workflow.
Application in Kinase Inhibitor Synthesis: Targeting the VEGFR Pathway
The 2-amino-3-hydroxypyridine scaffold, readily accessible from this compound, is a privileged core structure in many kinase inhibitors. A notable example is Pazopanib, a multi-targeted tyrosine kinase inhibitor that targets, among others, the Vascular Endothelial Growth Factor Receptors (VEGFRs). The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels, a process often hijacked by tumors to sustain their growth.
Caption: Simplified VEGFR signaling pathway.
The ability to efficiently synthesize a diverse library of compounds based on the this compound scaffold is a significant advantage in the development of potent and selective kinase inhibitors like Pazopanib.
Conclusion
This compound offers a clear and compelling advantage over similar building blocks due to its inherent and predictable chemoselectivity. The orthogonal reactivity of the C-Br and C-Cl bonds facilitates a robust and efficient strategy for the sequential introduction of diverse chemical functionalities. This feature is particularly valuable in the synthesis of complex molecules for drug discovery, such as kinase inhibitors, where the systematic exploration of chemical space is paramount. For researchers aiming to accelerate their discovery programs and efficiently generate novel chemical entities, this compound represents a strategically sound and highly enabling starting material.
A Comparative Guide to the Applications of 5-Bromo-2-chloropyridin-3-ol in Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of 5-Bromo-2-chloropyridin-3-ol as a versatile starting material in the synthesis of bioactive molecules. Through a comparative analysis with alternative synthetic routes, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies. Quantitative data is presented in structured tables, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction to this compound
This compound is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridine core with bromine, chlorine, and hydroxyl substituents, offers multiple reactive sites for functionalization. This allows for its use in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, and nucleophilic substitution reactions, making it an attractive starting material for the synthesis of complex molecules with therapeutic potential.
Application in the Synthesis of Vadadustat
A notable application of substituted pyridines is in the synthesis of Vadadustat, a drug used to treat anemia associated with chronic kidney disease. Vadadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. By inhibiting HIF-prolyl hydroxylases, Vadadustat stabilizes HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This complex binds to hypoxia-response elements (HREs) on DNA, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO).[1]
Below is a proposed synthetic route for Vadadustat starting from this compound, followed by a comparison with documented alternative synthetic strategies.
Proposed Synthetic Route for Vadadustat from this compound
While a direct synthesis of Vadadustat from this compound is not explicitly detailed in the reviewed literature, a plausible route can be proposed based on established organic chemistry principles. The key steps would likely involve a Suzuki-Miyaura coupling to introduce the 3-chlorophenyl group, followed by carboxylation at the 2-position and subsequent amidation with glycine.
Caption: Proposed synthetic pathway for Vadadustat starting from this compound.
Comparison with Alternative Synthetic Routes for Vadadustat
Several alternative synthetic routes for Vadadustat have been documented in patents, primarily utilizing different substituted pyridine starting materials. These alternatives offer a valuable benchmark for evaluating the potential efficiency of a route starting from this compound.
Alternative Route 1: Starting from 3,5-dichloro-2-cyanopyridine
One documented synthesis of Vadadustat begins with 3,5-dichloro-2-cyanopyridine. This multi-step process involves a series of reactions including substitution, hydrolysis, coupling, and deprotection. A disclosed patent indicates a 7-step synthesis with an overall yield of 9%.[2]
Alternative Route 2: Starting from 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine
Another approach starts with 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine. This method is described as having a shorter synthetic route with more readily available raw materials and moderate reaction conditions, making it suitable for industrial-scale production.[3]
Quantitative Data Comparison
The following table summarizes the reported yields for the key steps in the alternative synthetic routes to Vadadustat. This data provides a basis for comparison when considering a synthetic strategy.
| Starting Material | Key Intermediate | Reaction Step | Reagents | Yield (%) | Reference |
| 3,5-dichloro-2-cyanopyridine | (multiple intermediates) | Overall 7-step synthesis | Various | 9 | [2] |
| 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine | 3-chloro-5-(3-chlorophenyl)picolinamide | Hydrolysis | NaOH, H₂O₂ | Not specified | [3] |
| 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine | 3-chloro-5-(3-chlorophenyl)pyridine-2-carboxylic acid | Hydrolysis | Concentrated HCl | 82.9 | [2] |
| 3-chloro-5-(3-chlorophenyl)pyridine-2-carboxylic acid | N-((3-chloro-5-(3-chlorophenyl)pyridin-2-yl)carbonyl)glycine methyl ester | Amidation | Glycine methyl ester, CDI | 80.9 | [2] |
| N-((3-chloro-5-(3-chlorophenyl)pyridin-2-yl)carbonyl)glycine methyl ester | Vadadustat | Demethylation and Hydrolysis | AlCl₃ | 84.7 | [2] |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-chloropyridine derivative with an arylboronic acid, which is a key step in the proposed synthesis of Vadadustat.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Protocol for Hydrolysis of 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine
This protocol is adapted from a patented procedure for a key step in an alternative synthesis of Vadadustat.[2]
-
Reaction Setup: In a reaction vessel, add 3-chloro-5-(3-chlorophenyl)-2-cyanopyridine and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by HPLC.
-
Work-up: Cool the reaction mixture and adjust the pH with a base (e.g., NaOH solution) to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum to obtain 3-chloro-5-(3-chlorophenyl)pyridine-2-carboxylic acid.
Visualization of Key Processes
HIF-α Signaling Pathway
The following diagram illustrates the mechanism of action of Vadadustat through the stabilization of HIF-α.
References
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-chloropyridin-3-ol: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 5-Bromo-2-chloropyridin-3-ol, a halogenated pyridine derivative. Due to its chemical structure, this compound should be treated as hazardous waste, requiring adherence to strict disposal protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves are essential.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, it should be absorbed with an inert material like sand or vermiculite. The collected material must then be placed in a sealed, designated container for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
-
Waste Identification and Classification: this compound is classified as a halogenated organic compound and must be treated as hazardous waste.[4][5]
-
Waste Segregation: To prevent dangerous chemical reactions, it is imperative to segregate waste streams. Do not mix this compound with incompatible materials, such as strong acids or bases.[2] It should be collected in a designated container for halogenated organic waste.[5][6]
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[2][3] The label must also include the full chemical name, "this compound" (avoiding abbreviations or chemical formulas), and the date when the waste was first added to the container.[2] If it is a mixture, all constituents and their approximate percentages must be listed.
-
-
Storage: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and designed for the storage of hazardous materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[1][4] Do not attempt to transport hazardous waste personally.
-
Disposal of Empty Containers: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[3] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][4] After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous laboratory materials.[7]
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative data for this compound was identified, the following table presents data for a structurally similar compound, 5-Bromo-2-chloropyridine, to provide an indication of its physical properties.
| Property | Value |
| Chemical Formula | C₅H₃BrClN |
| Molecular Weight | 192.44 g/mol |
| Melting Point | 65-69 °C (lit.) |
| Assay | 95% |
| Appearance | White to Almost white powder |
| Hazard Class | Eye Irrit. 2; Skin Irrit. 2; STOT SE 3 |
| Storage Class | 11 - Combustible Solids |
Source: Sigma-Aldrich
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 5-Bromo-2-chloropyridin-3-OL
Essential Safety and Handling Guide for 5-Bromo-2-chloropyridin-3-ol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, operation, and disposal of this compound (CAS No. 286946-77-8). Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, this compound is acutely toxic if swallowed.
GHS Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | GHS06 |
Data sourced from Sigma-Aldrich safety information for CAS No. 286946-77-8.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice for protection against a variety of chemicals.[1][2][3] Always inspect gloves for integrity before use and change them frequently, or immediately if contamination is suspected.[4] |
| Eyes/Face | Safety goggles and face shield | Safety goggles should be worn to protect against splashes.[5] A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or when there is a significant risk of splashing.[4][5] |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect the skin and personal clothing from contamination.[1][2] |
| Respiratory | N95 dust mask or respirator | Use a NIOSH-approved N95 dust mask or a respirator, especially when handling the solid compound, to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound to minimize exposure risk.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency spill kit readily accessible.
2. Weighing and Transfer:
-
Handle the solid compound in a designated area within the fume hood to contain any dust.
-
Use appropriate tools (e.g., spatula, weighing paper) for transfer.
-
Close the container tightly immediately after use.[7]
3. In-Use Operations:
-
Keep all containers with the chemical clearly labeled.
-
Avoid actions that could generate dust.
-
Wash hands thoroughly after handling, even if gloves were worn.[6][7]
4. Post-Operation:
-
Decontaminate the work surface after completion of the task.
-
Remove and dispose of contaminated PPE in the designated waste stream.
Emergency Procedures
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing. Seek medical attention if irritation persists.[7][8] |
| Eye Contact | Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.[7][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air and keep them at rest in a comfortable breathing position.[7][8] Seek medical attention. |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Cover the spill with an inert absorbent material.[9] Collect the material into a suitable container for disposal.[6][9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled, sealed hazardous waste container.
-
Disposal Route: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[7][8][10] Do not dispose of down the drain.[6][10]
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key procedural steps for the safe handling and disposal of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. pppmag.com [pppmag.com]
- 5. hsa.ie [hsa.ie]
- 6. acrospharmatech.com [acrospharmatech.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
